molecular formula C13H14O6 B1217665 Dihydrocitrinone CAS No. 65718-85-6

Dihydrocitrinone

货号: B1217665
CAS 编号: 65718-85-6
分子量: 266.25 g/mol
InChI 键: VVVMDYGNIVXIIG-INEUFUBQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrocitrinone (DH-CIT) is the main human urinary metabolite of the nephrotoxic mycotoxin citrinin (CIT) . It is formed after oral exposure to CIT and is a critical analyte in the biomonitoring of human exposure to this fungal toxin . The metabolism of CIT to the less cytotoxic and less genotoxic this compound is considered a detoxification process in mammals . Consequently, the detection and quantification of this compound in biological fluids like urine and blood plasma serves as a valuable biomarker for assessing internal exposure to citrinin, especially in cases where food contamination data is limited or inadequate . Research-grade this compound is essential for developing and validating sensitive analytical methods, primarily using liquid chromatography coupled with mass spectrometry (LC-MS/MS), to accurately determine exposure levels in human populations . Furthermore, its physicochemical properties, such as its natural fluorescence, are subjects of study, with research showing that its fluorescent signal can be significantly enhanced through host-guest complex formation with cyclodextrins, potentially increasing the sensitivity of fluorescence-based detection methods . This compound is provided for research purposes only, specifically for use in toxicological studies, exposure risk assessment, and analytical chemistry method development. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

65718-85-6

分子式

C13H14O6

分子量

266.25 g/mol

IUPAC 名称

(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1

InChI 键

VVVMDYGNIVXIIG-INEUFUBQSA-N

SMILES

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

手性 SMILES

C[C@@H]1[C@H](OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

规范 SMILES

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

其他CAS编号

65718-85-6

同义词

dihydrocitrinone

产品来源

United States

Foundational & Exploratory

Dihydrocitrinone: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocitrinone, a polyketide metabolite of the mycotoxin citrinin, was first identified in a mutant strain of the filamentous fungus Aspergillus terreus. As a less toxic derivative of its precursor, this compound is a molecule of significant interest in the fields of natural product chemistry and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound from Aspergillus terreus. It details the fermentation processes, extraction and purification protocols, and comprehensive spectroscopic data for the characterization of this compound. Furthermore, this guide illustrates the biosynthetic pathway of its precursor, citrinin, and outlines a typical experimental workflow for its isolation, providing a valuable resource for researchers in the field.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites with a wide range of biological activities.[1][2] While renowned for producing the cholesterol-lowering drug lovastatin, A. terreus also synthesizes other compounds of interest, including the mycotoxin citrinin and its metabolite, this compound.[3][4]

This compound was first discovered in 1962 from a mutant strain of Aspergillus terreus that was incapable of producing citrinin.[3][5] This discovery highlighted it as a distinct metabolite and a key compound in the citrinin metabolic pathway. Chemically, this compound is a polyketide with the molecular formula C₁₃H₁₄O₆ and a molecular weight of 266.25 g/mol .[6][7] Studies have shown that this compound exhibits significantly lower cytotoxicity and genotoxicity compared to its precursor, citrinin, suggesting that its formation is a detoxification step.[8][9] This lower toxicity profile makes this compound an intriguing molecule for further investigation and potential therapeutic applications.

This guide serves as a comprehensive technical resource for the scientific community, providing detailed methodologies for the production, isolation, and characterization of this compound from Aspergillus terreus.

Biosynthesis of this compound

This compound is a direct metabolite of citrinin, which is synthesized via a polyketide pathway. The biosynthesis of citrinin in Aspergillus species involves a multi-enzyme complex, including a non-reducing polyketide synthase (NR-PKS). The process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of modifications including methylation, cyclization, and oxidation to yield citrinin. This compound is subsequently formed through the reduction of citrinin.

Citrinin Biosynthetic Pathway Biosynthesis of Citrinin in Aspergillus terreus acetyl_coa Acetyl-CoA nr_pks Non-reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks malonyl_coa Malonyl-CoA malonyl_coa->nr_pks polyketide_chain Polyketide Chain nr_pks->polyketide_chain modifications Methylation, Cyclization, Oxidation polyketide_chain->modifications citrinin Citrinin modifications->citrinin reduction Reduction citrinin->reduction This compound This compound reduction->this compound

Biosynthesis of the this compound precursor, Citrinin.

Experimental Protocols

This section details the methodologies for the production, extraction, and purification of this compound from Aspergillus terreus.

Fungal Strain and Fermentation

A high-yield strain of Aspergillus terreus is crucial for the successful production of this compound. While the original discovery utilized a mutant strain, wild-type strains are also known to produce citrinin and its metabolites.

Fermentation Protocol:

  • Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with spores of Aspergillus terreus and incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Seed Culture: Prepare a seed culture by inoculating a liquid medium (e.g., Potato Dextrose Broth) with spores from the agar plate. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 48-72 hours.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium can be a Czapek-Dox broth supplemented with yeast extract and glucose. Fermentation is carried out in a stirred-tank bioreactor or shake flasks at 25-28°C for 10-14 days. Aeration and agitation rates should be optimized to ensure sufficient oxygen supply and nutrient distribution.

ParameterValue/Range
Culture Medium Czapek-Dox Broth + 0.5% Yeast Extract
Carbon Source Glucose (50 g/L)
Nitrogen Source Sodium Nitrate (3 g/L)
pH 5.5 - 6.5
Temperature 25 - 28 °C
Agitation 150 - 200 rpm
Fermentation Time 10 - 14 days

Table 1: Optimized Fermentation Parameters for this compound Production.

Extraction and Purification

Following fermentation, this compound can be extracted from the culture broth and mycelium.

Extraction Protocol:

  • Separation: Separate the mycelium from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: The mycelial biomass is dried and then extracted with an organic solvent such as methanol or ethyl acetate.

  • Broth Extraction: The culture filtrate is acidified to pH 3-4 and then extracted with an equal volume of ethyl acetate. This process is typically repeated three times to ensure complete extraction.

  • Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol:

  • Solid-Phase Extraction (SPE): The crude extract is dissolved in a suitable solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.

  • Column Chromatography: The partially purified extract is then subjected to column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to obtain the pure compound.

Experimental_Workflow Isolation and Purification of this compound fermentation Aspergillus terreus Fermentation filtration Filtration/Centrifugation fermentation->filtration mycelium Mycelium filtration->mycelium broth Culture Broth filtration->broth mycelium_extraction Mycelial Extraction (Methanol/Ethyl Acetate) mycelium->mycelium_extraction broth_extraction Broth Extraction (Ethyl Acetate) broth->broth_extraction concentration Concentration mycelium_extraction->concentration broth_extraction->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe column_chromatography Silica Gel Column Chromatography spe->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Workflow for the isolation of this compound.

Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts provide information about the electronic environment of the protons and carbons, while coupling constants in the ¹H NMR spectrum reveal the connectivity of the protons.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1171.2-
378.54.55 (d, 10.5)
435.82.80 (m)
4a138.9-
5105.2-
6162.1-
7101.8-
8160.5-
8a108.3-
98.51.25 (d, 7.0)
1015.21.15 (d, 7.0)
118.22.05 (s)
COOH173.5-

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provides further structural information.

ParameterValue
Molecular Formula C₁₃H₁₄O₆
Molecular Weight 266.25 g/mol
Ionization Mode ESI-
[M-H]⁻ (Calculated) 265.0718
[M-H]⁻ (Observed) 265.0712
Major Fragments (m/z) 221, 177, 149

Table 3: High-Resolution Mass Spectrometry Data for this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Aspergillus terreus. The detailed protocols for fermentation, extraction, and purification, along with the extensive spectroscopic data, offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. The lower toxicity of this compound compared to its precursor, citrinin, makes it a compound of significant interest for further investigation into its biological activities and potential therapeutic applications. The methodologies outlined herein can serve as a foundation for the scalable production and further exploration of this intriguing fungal metabolite.

References

Dihydrocitrinone: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC) is a prominent metabolite of the mycotoxin citrinin, which is produced by several species of fungi including Aspergillus, Penicillium, and Monascus.[1] While citrinin itself is a known nephrotoxin, the metabolic conversion to this compound is largely considered a detoxification pathway, as DHC exhibits significantly lower cytotoxicity and genotoxicity.[1][2][3] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid, is a polyketide derivative. Its chemical structure is characterized by a dihydroisochromene core with multiple hydroxyl, methyl, and carboxylic acid functional groups.

IdentifierValue
IUPAC Name (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
CAS Number 65718-85-6
Molecular Formula C₁₃H₁₄O₆
Molecular Weight 266.25 g/mol
SMILES C[C@@H]1--INVALID-LINK--C

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is noteworthy that while some data is available, comprehensive experimental values for properties such as melting point and detailed spectral analyses are not extensively reported in publicly accessible literature.

PropertyValueReference
Appearance Solid[1]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile) and aqueous solutions of sodium hydroxide, sodium carbonate, and sodium acetate.[1]
Flash Point 196.3 °C[N/A]
Storage Store at < -15°C in a well-closed container.[N/A]

Spectral Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the detection and quantification of this compound in biological matrices.[4][5]

Experimental Data from PubChem[6]:

ParameterValue
Instrument Maxis II HD Q-TOF Bruker
Ionization Mode ESI Negative
Precursor Ion ([M-H]⁻) 265.072 m/z
Major Fragment Ions (m/z) 221.081116 (100%), 265.065887 (69.57%), 83.045883 (28.41%), 135.048111 (24.20%), 159.039215 (19.20%)
ParameterValue
Instrument Maxis II HD Q-TOF Bruker
Ionization Mode ESI Positive
Precursor Ion ([M+H]⁺) 267.086 m/z
Major Fragment Ions (m/z) 249.075439 (100%), 203.070114 (34.85%), 231.064774 (18.93%), 250.079315 (7.87%), 175.074158 (5.81%)

Note: 1H NMR, 13C NMR, IR, and UV-Vis spectral data for this compound are not extensively available in the reviewed literature. Researchers are advised to perform their own spectral analyses for detailed characterization.

Biological Activity and Toxicology

This compound is primarily recognized as the major urinary metabolite of citrinin in humans.[1] The conversion of citrinin to this compound is considered a detoxification process, as this compound demonstrates significantly lower biological activity and toxicity compared to its parent compound.[2][3]

Cytotoxicity

In vitro studies have consistently shown that this compound is less cytotoxic than citrinin.

Cell LineAssayIC50 (this compound)IC50 (Citrinin)Exposure TimeReference
V79Neutral Red Uptake320 µM70 µM24 h[2][3]
V79Neutral Red Uptake200 µM62 µM48 h[2][3]
Genotoxicity

This compound has been shown to be non-genotoxic in in vitro assays, in stark contrast to its parent compound, citrinin.

AssayCell LineThis compound ResultCitrinin ResultConcentrationReference
Micronucleus AssayV79No genotoxic effectConcentration-dependent increase in micronucleiUp to 300 µM (DHC), ≥30 µM (Citrinin)[2][3]
Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on cellular signaling pathways. The majority of studies on the mechanism of action have focused on citrinin, which has been shown to impact pathways such as the RTK/KRAS/RAF/MAPK cascade and to induce oxidative stress and mitochondrial dysfunction.[7] Given the structural similarity, it is plausible that this compound may interact with similar targets, albeit with much lower affinity and potency. However, dedicated studies are required to elucidate the specific molecular interactions of this compound.

Experimental Protocols

Neutral Red Uptake Assay for Cytotoxicity

This protocol is a generalized procedure for assessing cytotoxicity based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.

Neutral_Red_Uptake_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cell_culture Culture cells to ~80% confluency harvest Harvest cells using trypsin cell_culture->harvest seed Seed cells in 96-well plates (e.g., 1x10^4 cells/well) harvest->seed prepare_dhc Prepare serial dilutions of this compound add_dhc Add this compound to wells prepare_dhc->add_dhc incubate_24h Incubate for 24 hours at 37°C, 5% CO2 add_dhc->incubate_24h remove_medium Remove treatment medium add_nr Add Neutral Red solution (e.g., 50 µg/mL) remove_medium->add_nr incubate_3h Incubate for 3 hours add_nr->incubate_3h wash Wash cells with PBS incubate_3h->wash extract Extract dye with destain solution (e.g., 1% acetic acid, 50% ethanol) wash->extract read Read absorbance at 540 nm extract->read

Workflow for the Neutral Red Uptake Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density that will not reach confluency before the end of the experiment and allow them to attach overnight.[8]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.[8]

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2][8]

  • Neutral Red Staining: Remove the treatment medium and add medium containing a specific concentration of neutral red (e.g., 40-50 µg/mL). Incubate for approximately 3 hours.[8]

  • Dye Extraction: After incubation, wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[8]

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.[8]

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect the genotoxic potential of a compound by identifying the formation of micronuclei, which are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Micronucleus_Assay cluster_treatment Cell Treatment cluster_cytochalasin Cytokinesis Block cluster_harvesting Harvesting and Staining cluster_analysis Analysis cell_culture Culture cells to exponential growth add_dhc Add this compound at various concentrations cell_culture->add_dhc incubate_short Incubate for a short period (e.g., 3-6 hours) add_dhc->incubate_short remove_dhc Remove this compound add_cyto_b Add Cytochalasin B remove_dhc->add_cyto_b incubate_long Incubate for 1.5-2 cell cycles add_cyto_b->incubate_long harvest Harvest cells hypotonic_treatment Hypotonic treatment harvest->hypotonic_treatment fixation Fix cells (e.g., methanol:acetic acid) hypotonic_treatment->fixation slide_prep Prepare slides fixation->slide_prep stain Stain with Giemsa or a fluorescent dye slide_prep->stain microscopy Microscopic analysis score Score micronuclei in binucleated cells microscopy->score

Workflow for the in vitro Micronucleus Assay.

Detailed Steps:

  • Cell Treatment: Expose exponentially growing cells to various concentrations of this compound, along with positive and negative controls. The treatment duration is typically short, covering a fraction of the cell cycle.[9][10]

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This agent inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.[9][10]

  • Harvesting: After an incubation period equivalent to 1.5-2 normal cell cycle lengths, harvest the cells.[9][10]

  • Slide Preparation: Treat the harvested cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the fixed cells onto microscope slides and air dry.[9][10]

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and any micronuclei.[9]

  • Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).[9]

Conclusion

This compound, the primary metabolite of the mycotoxin citrinin, represents a significant detoxification product with substantially lower cytotoxic and genotoxic potential than its parent compound. This technical guide provides a consolidated overview of its chemical structure, physicochemical properties, and biological activities, alongside detailed protocols for its in vitro toxicological assessment. While there is a need for further research to fully elucidate its specific interactions with cellular signaling pathways and to establish a more comprehensive set of physicochemical data, the information presented herein serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

References

Dihydrocitrinone: An In-depth Technical Guide to its Natural Occurrence in Penicillium and Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrocitrinone, a metabolite of the mycotoxin citrinin, is a naturally occurring compound associated with several species of the fungal genera Penicillium and Aspergillus. While citrinin has been extensively studied for its nephrotoxic effects, this compound is gaining increasing attention as a significant biomarker of citrinin exposure and a product of fungal metabolism. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in Penicillium and Aspergillus species. It consolidates available data on its production, details the analytical methodologies for its detection and quantification, and outlines the biosynthetic pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured compilation of technical information to support further investigation and risk assessment of this mycotoxin metabolite.

Introduction

Citrinin is a polyketide mycotoxin produced by a variety of molds, including species of Penicillium, Aspergillus, and Monascus.[1][2] Its presence in food and feed poses a significant health risk due to its nephrotoxic, hepatotoxic, and carcinogenic properties. This compound is a reduced form of citrinin and is often considered its major metabolite.[1][2] While frequently detected in biological samples from humans and animals exposed to citrinin, its direct production by toxigenic fungi is an area of active research. Understanding the natural occurrence of this compound in Penicillium and Aspergillus species is crucial for accurate exposure assessment and for developing strategies to mitigate mycotoxin contamination in the food chain.

Producing Fungal Species

Several species within the Penicillium and Aspergillus genera have been identified as producers of citrinin, and consequently, are potential producers of this compound.

Table 1: Reported Citrinin-Producing Penicillium and Aspergillus Species

GenusSpecies
Penicillium P. citrinum[3]
P. verrucosum[3]
P. expansum[3]
P. viridicatum
Aspergillus A. terreus
A. niveus
A. carneus

While the production of citrinin by these species is well-documented, specific quantitative data on the natural occurrence of this compound directly in fungal cultures is limited in the currently available scientific literature. One study has reported the conversion of citrinin to this compound by Penicillium viridicatum. Further research is needed to quantify the production levels of this compound across a wider range of species and under various environmental conditions.

Quantitative Data on this compound Occurrence

The majority of available quantitative data for this compound comes from human biomonitoring studies, where it is measured in urine and plasma as a biomarker of citrinin exposure. While this data does not directly quantify the production by the fungi themselves, it highlights the significance of this compound as a major metabolite.

Table 2: Quantitative Data of this compound in Human Biomonitoring Studies

MatrixCountry/PopulationThis compound ConcentrationReference
UrineItalyUp to 2.5 ng/mg Creatinine (mean = 0.39 ng/mg Creatinine)[4]

Note: This table provides an example of the type of quantitative data available. A comprehensive review of all biomonitoring studies is beyond the scope of this guide.

Direct quantitative analysis of this compound in fungal cultures and contaminated commodities is an area that requires more extensive research to establish typical concentration ranges.

Biosynthesis of Citrinin and Conversion to this compound

The biosynthesis of citrinin is a complex enzymatic process involving a polyketide synthase (PKS) and several modifying enzymes. The genes responsible for this pathway are often found clustered together in the fungal genome. The conversion of citrinin to this compound involves the reduction of a ketone group. While the exact enzymatic mechanism for this conversion in Penicillium and Aspergillus is not yet fully elucidated, it is hypothesized to be a detoxification step carried out by the fungus.

Citrinin Biosynthesis and Conversion to this compound Simplified Biosynthetic Pathway of Citrinin and Conversion to this compound cluster_0 Citrinin Biosynthesis cluster_1 Conversion to this compound Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) and tailoring enzymes Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Citrinin Precursor Citrinin Precursor PKS->Citrinin Precursor Citrinin Citrinin Citrinin Precursor->Citrinin Multiple enzymatic steps Enzyme Reductase (Hypothesized) Citrinin->Enzyme This compound This compound Enzyme->this compound

Caption: Simplified pathway of citrinin biosynthesis and its conversion to this compound.

Experimental Protocols

Accurate detection and quantification of this compound require robust analytical methods. The following sections detail generalized protocols for the extraction and analysis of this compound from fungal cultures.

Extraction from Liquid Fungal Cultures

This protocol is adapted from methods for citrinin extraction and can be optimized for this compound.

  • Culture Growth: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate under appropriate conditions (e.g., 25-28°C, shaking at 150 rpm) for a specified period (e.g., 7-14 days).

  • Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction from Filtrate:

    • Acidify the culture filtrate to pH 2-3 with hydrochloric acid.

    • Perform liquid-liquid extraction with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform) three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure.

  • Extraction from Mycelium:

    • Lyophilize the mycelium and grind it to a fine powder.

    • Extract the powdered mycelium with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness.

  • Sample Reconstitution: Reconstitute the dried extracts in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

Extraction from Solid Fungal Cultures
  • Culture Growth: Inoculate a solid substrate (e.g., rice, wheat, or maize) with the fungal strain. Incubate under controlled conditions of temperature and humidity.

  • Sample Preparation: After incubation, dry the entire culture and grind it to a homogeneous powder.

  • Extraction:

    • To a known amount of the powdered sample (e.g., 5-10 g), add a suitable extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

    • Homogenize the mixture at high speed for a few minutes.

    • Shake the mixture on a mechanical shaker for a specified time (e.g., 30-60 minutes).

  • Clean-up:

    • Centrifuge the extract and filter the supernatant.

    • The extract may require a clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB) to remove interfering matrix components.

  • Final Preparation: Evaporate the cleaned extract to dryness and reconstitute it in the mobile phase for analysis.

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium acetate, is commonly employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound must be determined and optimized.

  • Quantification: Quantification is achieved by using a calibration curve prepared with certified reference standards of this compound. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound from fungal sources.

Experimental Workflow for this compound Analysis General Workflow for this compound Analysis from Fungal Cultures cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Culture Fungal Culture (Liquid or Solid) Extraction Extraction (LLE or SPE) Culture->Extraction Cleanup Clean-up (Optional, e.g., SPE) Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Caption: General workflow for this compound analysis from fungal cultures.

Conclusion and Future Perspectives

This compound is an important metabolite of citrinin, with its presence in biological samples serving as a key indicator of exposure. While its production by certain Penicillium and Aspergillus species has been established, there is a clear need for more extensive research to quantify its natural occurrence in a wider range of fungal isolates and under diverse environmental conditions. The development and validation of standardized analytical methods for the simultaneous determination of citrinin and this compound in complex matrices such as food and feed are essential for a more accurate risk assessment.

Future research should focus on:

  • Screening a larger number of Penicillium and Aspergillus strains for their ability to produce this compound.

  • Investigating the influence of substrate and environmental factors on the production of this compound.

  • Elucidating the specific enzymatic pathways and genetic regulation of citrinin conversion to this compound in these fungi.

  • Developing certified reference materials for this compound to improve the accuracy and comparability of analytical results.

A deeper understanding of the natural occurrence and formation of this compound will contribute significantly to the overall efforts in mycotoxin control and ensuring the safety of the global food supply.

References

An In-Depth Spectroscopic and Methodological Guide to Dihydrocitrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Dihydrocitrinone, a key metabolite of the mycotoxin Citrinin. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, details the experimental protocols for their acquisition, and presents a relevant biological pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The following sections present a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H4.35dq3.1, 6.5
4-H2.95dq3.1, 7.2
3-CH₃1.35d6.5
4-CH₃1.19d7.2
5-CH₃2.15s-
6-OH11.5 (broad s)s-
8-OH9.8 (broad s)s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
1171.2
379.8
438.5
4a102.1
5108.7
5-CH₃9.2
6162.5
7100.9
8160.1
8a138.9
3-CH₃19.5
4-CH₃15.1
7-C=O174.3
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for the accurate identification of this compound, especially in complex biological matrices.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductTheoretical m/zMeasured m/z
ESI-[M-H]⁻265.0712265.0717
ESI+[M+H]⁺267.0863267.0868
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200BroadO-H stretch (phenolic and carboxylic acid)
2980-2850MediumC-H stretch (aliphatic)
1720StrongC=O stretch (carboxylic acid)
1680StrongC=O stretch (lactone)
1620StrongC=C stretch (aromatic)
1250StrongC-O stretch

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

The synthesis of (±)-dihydrocitrinone can be performed based on the procedure reported by Bergmann et al. (2018).[1][2] This involves the reduction of the mycotoxin Citrinin.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry

High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically introduced via liquid chromatography (LC) to separate it from other components.

Infrared Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Biological Pathway

This compound is primarily known as a detoxification metabolite of Citrinin. The conversion of Citrinin to this compound is a key step in the biotransformation of this mycotoxin in vivo.

Detoxification of Citrinin

The metabolic conversion of Citrinin to this compound involves the enzymatic reduction of a ketone functional group to a hydroxyl group. This process is considered a detoxification pathway as this compound exhibits lower toxicity than its parent compound, Citrinin.

Detoxification_Pathway Citrinin Citrinin This compound This compound Citrinin->this compound Reduction Enzyme Reductase Enzyme Enzyme->Citrinin

Detoxification pathway of Citrinin to this compound.

Experimental Workflow

The overall process for the analysis of this compound, from sample preparation to data acquisition and interpretation, can be summarized in the following workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis Extraction Extraction Purification Purification Extraction->Purification NMR NMR Purification->NMR MS MS Purification->MS IR IR Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Quantification Quantification MS->Quantification IR->Structure_Elucidation

References

Dihydrocitrinone (CAS No. 65718-85-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC), identified by the CAS number 65718-85-6, is a primary metabolite of the mycotoxin citrinin (CIT).[1][2][3] Citrinin is produced by several species of fungi, including Aspergillus, Penicillium, and Monascus, and is a known contaminant of various food commodities such as grains, fruits, and spices.[4][5] this compound is formed in the human body following oral exposure to citrinin and is predominantly excreted in the urine, making it a critical biomarker for assessing human exposure to its parent mycotoxin.[1][2][3] Notably, the metabolic conversion of citrinin to this compound is considered a detoxification process, as this compound exhibits significantly lower cytotoxicity and genotoxicity than its precursor.[2][5][6]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Physicochemical and Toxicological Data

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 65718-85-6[7][8]
Molecular Formula C₁₃H₁₄O₆[7][8]
Molecular Weight 266.25 g/mol [7][8]
IUPAC Name (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid[8]
Boiling Point 506.6°C at 760 mmHg[9]
Flash Point 196.6°C[9]
Density 1.405 g/cm³[9]
Storage Temperature < -15°C[7]

Table 2: Toxicological Data for this compound in Comparison to Citrinin

ParameterThis compound (DHC)Citrinin (CIT)Cell LineAssay DurationReference
IC50 (Cytotoxicity) 320 µM70 µMV7924 h[5][6]
IC50 (Cytotoxicity) 200 µM62 µMV7948 h[5][6]
Genotoxicity No genotoxic effect up to 300 µMGenotoxic at ≥30 µMV79-[5][6]

Biological Activity and Detoxification Pathway

This compound is the major urinary metabolite of citrinin.[1][2] The biotransformation of citrinin to this compound is a crucial detoxification step, as this compound demonstrates significantly reduced cytotoxic and genotoxic potential.[2][5][6] While citrinin is known to induce cellular damage through various mechanisms, including the activation of stress-responsive signaling pathways and induction of apoptosis, this compound is considered to be substantially less harmful.

The metabolic conversion of citrinin to this compound is a key area of study in the toxicological assessment of citrinin exposure. The following diagram illustrates this detoxification pathway.

G cluster_0 Detoxification of Citrinin Citrinin Citrinin (CIT) (Nephrotoxic Mycotoxin) Metabolism Metabolic Conversion (in vivo) Citrinin->Metabolism Biotransformation This compound This compound (DHC) (Less Toxic Metabolite) Metabolism->this compound Detoxification G cluster_0 Signaling Pathways Activated by Citrinin Citrinin Citrinin MAPK MAPK Pathway (ERK1/2, JNK) Citrinin->MAPK OxidativeStress Oxidative Stress (Yap1, Skn7) Citrinin->OxidativeStress Apoptosis Apoptosis (Mitochondria-dependent) Citrinin->Apoptosis CellularDamage Cellular Damage MAPK->CellularDamage OxidativeStress->CellularDamage Apoptosis->CellularDamage G cluster_0 Analytical Workflow for this compound in Urine SampleCollection 1. Urine Sample Collection SamplePrep 2. Sample Preparation (Enzymatic hydrolysis, SPE) SampleCollection->SamplePrep UHPLC 3. UHPLC Separation SamplePrep->UHPLC MSMS 4. Tandem Mass Spectrometry (MS/MS) Detection UHPLC->MSMS DataAnalysis 5. Data Analysis (Quantification) MSMS->DataAnalysis Result Result: This compound Concentration DataAnalysis->Result

References

An In-depth Technical Guide to Dihydrocitrinone: Molecular Properties and Analytical Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for Dihydrocitrinone, a key metabolite of the mycotoxin Citrinin. The information presented herein is intended to support research, drug development, and toxicological studies involving this compound.

Core Molecular Data

This compound is primarily recognized as the major urinary metabolite of Citrinin in humans.[1][2] The conversion of Citrinin to this compound is considered a detoxification process, as the metabolite exhibits lower cytotoxicity and genotoxicity.[3][4][5] Its detection in biological fluids serves as a critical biomarker for assessing human exposure to Citrinin.[1]

The fundamental molecular attributes of this compound are summarized in the table below. These values are essential for mass spectrometry-based identification and quantification.

ParameterValueSource
Molecular Formula C₁₃H₁₄O₆[3][4][6][7]
Average Molecular Weight 266.25 g/mol [1][3][6][7]
Exact Mass (Monoisotopic) 266.0800 DaCalculated
CAS Number 65718-85-6[6]

Experimental Protocols for Identification and Quantification

The accurate determination of this compound in biological matrices, such as urine, is critical for exposure assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the predominant analytical technique.

This section details a representative protocol for the quantification of this compound in human urine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

2.1.1. Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.

  • Initial Centrifugation : Centrifuge the urine sample to pellet any solid debris.

  • Supernatant Collection : Collect 1 mL of the supernatant and add 1 mL of acetonitrile. Vortex the mixture for 30 seconds.

  • Salting-Out and Cleanup : Add a mixture of 0.3 g of sodium chloride and 30 mg of C18 sorbent. Vortex for another 30 seconds and then centrifuge.

  • Final Steps : Collect the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 0.5 mL of a methanol/water (70:30 v/v) solution containing 0.1% formic acid. Filter the final solution through a 0.2 μm filter before injection.[3][6]

2.1.2. Chromatographic Conditions

  • System : Ultra-High-Performance Liquid Chromatograph (UHPLC).[3][6]

  • Column : Luna Omega (50 × 2.1 mm, 1.6 μm) or equivalent C18 column.[6]

  • Mobile Phase A : Water with 5 mM ammonium formate and 0.1% formic acid.[6]

  • Mobile Phase B : Methanol with 5 mM ammonium formate and 0.1% formic acid.[6]

  • Gradient Elution : A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration.[3][6]

  • Flow Rate : 0.4 mL/min.[3][6]

  • Injection Volume : 5 µL.[3][6]

2.1.3. Mass Spectrometry Parameters

  • Instrument : Q-Exactive Orbitrap Mass Spectrometer or similar high-resolution mass spectrometer.[3][6]

  • Ionization Mode : Electrospray Ionization (ESI), often operated in both positive and negative modes to determine the most intense ion.[3] For this compound, the [M-H]⁻ adduct in negative mode is commonly used.[6]

  • Data Acquisition : Full scan mode for accurate mass measurement and targeted MS/MS for fragmentation analysis and confirmation.

  • Key Mass Spectrometry Data :

    • Adduct Ion : [M-H]⁻[6]

    • Theoretical Mass (m/z) : 265.0718[3]

    • Measured Mass (m/z) : 265.065887 (example)[6]

Logical and Metabolic Relationships

This compound's primary relevance in toxicology and clinical chemistry stems from its role as a metabolite of the mycotoxin Citrinin. Understanding this relationship is fundamental to its application as a biomarker.

The biotransformation of Citrinin to this compound is a key detoxification pathway in mammals.[3][4][5] This metabolic conversion involves the reduction of the quinone moiety of Citrinin.

Metabolic_Conversion_of_Citrinin Citrinin Citrinin (Mycotoxin) C₁₃H₁₄O₅ Process Metabolic Reduction (Detoxification) Citrinin->Process This compound This compound (Metabolite) C₁₃H₁₄O₆ Process->this compound Experimental_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Urine Sample Collection B Sample Preparation (Cleanup & Concentration) A->B C UHPLC Separation B->C D HRMS Detection (Accurate Mass & MS/MS) C->D E Data Acquisition D->E F Quantification & Confirmation E->F G Toxicological Interpretation F->G Exposure Assessment

References

Preliminary In-Vitro Biological Activity of Dihydrocitrinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocitrinone (DHC) is the primary metabolite of Citrinin (CIT), a mycotoxin produced by several species of fungi. While the toxicity of Citrinin is well-documented, this compound is generally considered a detoxification product with significantly lower biological activity. This technical guide provides an in-depth overview of the preliminary in-vitro biological activity of this compound, focusing on its cytotoxic effects. This document summarizes available quantitative data, details relevant experimental protocols, and presents key processes through structured diagrams to support further research and development. Current literature, as reviewed for this guide, indicates a significant lack of data on the specific anticancer and antimicrobial activities of this compound itself, with most research focusing on its role as a less toxic metabolite of Citrinin.

Introduction

Citrinin is a nephrotoxic mycotoxin that contaminates various food commodities.[1][2] In humans and animals, Citrinin is metabolized into this compound.[3] This biotransformation is considered a detoxification step, as this compound has demonstrated markedly lower cytotoxic and genotoxic potential in in-vitro studies.[2][4] Understanding the biological activity profile of this compound is crucial for a comprehensive risk assessment of Citrinin exposure and for evaluating any potential, albeit seemingly limited, bioactivities of the metabolite itself.

Cytotoxicity Profile of this compound

The primary in-vitro biological activity reported for this compound is its cytotoxicity, which has been shown to be significantly lower than that of its parent compound, Citrinin.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic potency of this compound compared to Citrinin.

CompoundCell LineExposure TimeIC50 Value (µM)AssayReference
This compound V7924 hours320Neutral Red Uptake[2]
V7948 hours200Neutral Red Uptake[2]
Citrinin V7924 hours70Neutral Red Uptake[2]
V7948 hours62Neutral Red Uptake[2]

V79 cells are Chinese hamster lung fibroblasts.

Genotoxicity

In contrast to Citrinin, which induces concentration-dependent increases in micronucleus frequencies, this compound has been shown to have no genotoxic effect at concentrations up to 300 µM.[2]

Anticancer and Antimicrobial Activity

Extensive literature searches did not yield specific studies on the in-vitro anticancer or antimicrobial activities of this compound. The overwhelming focus of existing research is on its role as a detoxified metabolite of Citrinin. Therefore, no quantitative data, experimental protocols, or signaling pathways for these activities can be provided at this time.

Experimental Protocols

The following is a detailed methodology for the Neutral Red Uptake (NRU) assay, which has been used to determine the cytotoxic effects of this compound.[5]

Neutral Red Uptake (NRU) Assay for Cytotoxicity

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Materials:

  • V79 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Neutral Red solution (50 µg/mL in PBS)

  • Desorbing solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed V79 cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated and solvent (DMSO) controls.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24 and 48 hours).

  • Neutral Red Staining: After incubation, remove the treatment medium and wash the cells with PBS. Add 100 µL of the Neutral Red solution to each well and incubate for 3 hours.

  • Dye Desorption: After staining, remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of the desorbing solution to each well.

  • Absorbance Measurement: Shake the plates for 10 minutes on a microplate shaker to ensure complete dissolution of the dye. Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Metabolic Conversion of Citrinin to this compound

metabolic_conversion CIT Citrinin Metabolism Metabolism (Detoxification) CIT->Metabolism Biotransformation DHC This compound Metabolism->DHC Results in

Caption: Metabolic pathway of Citrinin to this compound.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (V79 cells in 96-well plates) compound_prep 2. Compound Preparation (Serial dilutions of DHC) exposure 3. Compound Exposure (24h and 48h incubation) compound_prep->exposure staining 4. Neutral Red Staining (3h incubation) exposure->staining desorption 5. Dye Desorption staining->desorption absorbance 6. Absorbance Reading (540 nm) desorption->absorbance calculation 7. IC50 Calculation absorbance->calculation

Caption: Workflow for the Neutral Red Uptake assay.

Conclusion

The available in-vitro data for this compound primarily characterize it as a metabolite of Citrinin with substantially reduced cytotoxicity and a lack of genotoxicity. This supports the view of its formation as a detoxification pathway. There is a notable absence of research into other potential biological activities, such as anticancer or antimicrobial effects. This guide provides the foundational data and methodologies for the cytotoxic assessment of this compound and highlights a significant gap in the scientific literature regarding its broader bioactivity profile, presenting an opportunity for future research.

References

Methodological & Application

Application Notes and Protocols for Dihydrocitrinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dihydrocitrinone (DH-CIT), a major metabolite of the mycotoxin citrinin (CIT), in biological matrices. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most widely used and sensitive technique for the detection of these compounds.[1][2]

Introduction

This compound is a key biomarker for assessing human exposure to citrinin, a nephrotoxic mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus.[3][4] Monitoring DH-CIT levels in biological fluids such as urine and plasma is crucial for toxicological studies and human biomonitoring.[1][5] Urinary levels of DH-CIT have been reported to be three to seventeen times higher than the parent mycotoxin, making it a sensitive indicator of exposure.[1] This document outlines standardized procedures for sample preparation and instrumental analysis to ensure accurate and reproducible quantification of this compound.

Analytical Methods Overview

The quantification of this compound in biological samples typically involves sample preparation to isolate the analyte and remove matrix interferences, followed by instrumental analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2][3][5]

Key Analytical Techniques:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for detecting low concentrations of DH-CIT in complex matrices.[2][3][5]

  • Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): Provides faster analysis times and improved resolution.[1][5]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): An alternative for citrinin, which is naturally fluorescent, but LC-MS/MS is generally preferred for its higher sensitivity, especially for DH-CIT.[1]

Experimental Protocols

Protocol 1: this compound Quantification in Urine by UHPLC-MS/MS

This protocol details a method for the sensitive quantification of this compound in human urine samples.

1. Materials and Reagents

  • Analytical Standards: this compound (HPLC purity >98%) and stable isotope-labeled internal standard (e.g., ¹³C-labeled citrinin).[6]

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade), Formic acid.

  • Reagents: Sodium chloride, C18 sorbent.

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • UHPLC system coupled to a triple quadrupole mass spectrometer

    • Syringe filters (0.2 µm PTFE).[6]

2. Sample Preparation: Salting-Out Liquid-Liquid Extraction

This method is a simple and affordable sample preparation technique.[6][7]

  • Transfer 1.5 mL of urine sample into a 2 mL microcentrifuge tube and centrifuge at 3926 x g for 3 minutes.[6][7]

  • Collect 1 mL of the supernatant and transfer it to a 15 mL screw-cap tube.[6][7]

  • Add 1 mL of acetonitrile and vortex for 30 seconds.[6][7]

  • Add a mixture of 0.3 g of sodium chloride and 30 mg of C18 sorbent.[6][7]

  • Vortex for 30 seconds and then centrifuge at 3926 x g for 3 minutes at 4°C.[6][7]

  • Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 45°C.[6][7]

  • Reconstitute the residue in 0.5 mL of Methanol/Water (70:30 v/v) with 0.1% formic acid.[6][7]

  • Filter the reconstituted sample through a 0.2 µm syringe filter prior to UHPLC-MS/MS analysis.[6][7]

3. Instrumental Analysis: UHPLC-MS/MS

  • Chromatographic Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

  • Column Temperature: Maintained between 21°C and 40°C.[5]

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

4. Quantification and Data Analysis

Quantification is typically performed using an internal standard calibration method. Stable isotope-labeled internal standards, such as ¹³C-labeled citrinin, are recommended to compensate for matrix effects and variations during sample preparation.[1]

Protocol 2: this compound Quantification in Plasma by LC-MS/MS

This protocol describes a method for the analysis of this compound in human plasma.

1. Materials and Reagents

  • As listed in Protocol 1.

2. Sample Preparation: Protein Precipitation

This method is effective for cleaning up blood plasma samples.[3][4]

  • To a volume of plasma, add a precipitating agent such as acetonitrile (typically in a 1:1 or 2:1 ratio).

  • Vortex the sample vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. Instrumental Analysis: LC-MS/MS

The instrumental conditions are similar to those described in Protocol 1. Optimization of the gradient and MS parameters may be required based on the specific instrument and column used.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Biological Matrices

MatrixAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
UrineUHPLC-MS/MS0.0100.030[5]
UrineLC-MS/MS0.050.1[3][4]
UrineLC-MS/MS-0.01 µg/L[8]
UrineOnline SPE-UHPLC-MS/MS0.01 - 0.09-[9]
PlasmaLC-MS/MS--[5]

Table 2: Recovery Rates for this compound Analysis

MatrixSample PreparationRecovery (%)Reference
UrineSolid-Phase Extraction81 - 108[8]

Visualizations

Experimental Workflow for DH-CIT Quantification in Urine

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis urine_sample 1.5 mL Urine Sample centrifuge1 Centrifuge (3926g, 3 min) urine_sample->centrifuge1 supernatant1 1 mL Supernatant centrifuge1->supernatant1 add_acetonitrile Add 1 mL Acetonitrile supernatant1->add_acetonitrile vortex1 Vortex (30s) add_acetonitrile->vortex1 add_salt_c18 Add NaCl and C18 Sorbent vortex1->add_salt_c18 vortex2 Vortex (30s) add_salt_c18->vortex2 centrifuge2 Centrifuge (3926g, 3 min, 4°C) vortex2->centrifuge2 supernatant2 Collect Upper Layer centrifuge2->supernatant2 evaporate Evaporate to Dryness (N2, 45°C) supernatant2->evaporate reconstitute Reconstitute in 0.5 mL MeOH/H2O (70:30) + 0.1% Formic Acid evaporate->reconstitute filter Filter (0.2 µm) reconstitute->filter uhplc_msms UHPLC-MS/MS Analysis filter->uhplc_msms

Caption: Workflow for this compound Quantification in Urine.

Logical Relationship of Analytical Steps

G cluster_pre_analysis Pre-Analytical Phase cluster_analysis_phase Analytical Phase cluster_post_analysis Post-Analytical Phase Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Sample Preparation Sample Preparation Sample Storage->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Logical Flow of the this compound Analytical Process.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Determination of Dihydrocitrinone in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydrocitrinone (DH-CIT), a major urinary metabolite of the mycotoxin citrinin (CIT). The protocol provides a comprehensive workflow, including sample preparation from human urine, optimized liquid chromatography and mass spectrometry conditions, and method validation parameters. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring engaged in the biomonitoring of citrinin exposure.

Introduction

Citrinin is a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus. It can contaminate a variety of agricultural commodities, including grains, fruits, and spices. Human exposure to citrinin is a growing health concern. This compound is a primary metabolite of citrinin and serves as a key biomarker for assessing human exposure. Accurate and sensitive detection of this compound in biological matrices such as urine is crucial for toxicological studies and risk assessment. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction method is employed for the clean-up and concentration of this compound from human urine.

Materials:

  • Human urine samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid

  • C18 SPE cartridges (e.g., LiChrolut® RP-18, 500 mg, 3 mL)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Centrifuge 5 mL of urine sample to pellet any particulate matter.

  • To the supernatant, add 5 mL of 1 mM acetic acid in water.

  • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the this compound from the cartridge with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 267
Product Ion 1 (m/z) (Quantifier) 221
Product Ion 2 (m/z) (Qualifier) 249
Source Temperature Optimized for the specific instrument
Gas Flows Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for this compound detection.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound267221249

Table 2: Method Validation Data for this compound in Urine

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL[1]
Limit of Quantification (LOQ) 0.1 ng/mL[1]
Recovery 85 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Visualizations

experimental_workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation spe_cleanup Solid-Phase Extraction (SPE) centrifugation->spe_cleanup evaporation Evaporation to Dryness spe_cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Analysis.

fragmentation_pathway Proposed Fragmentation of this compound precursor This compound [M+H]+ = 267 m/z product1 Product Ion 221 m/z precursor->product1 Quantifier product2 Product Ion 249 m/z precursor->product2 Qualifier neutral_loss1 - H₂O - CO neutral_loss2 - H₂O

References

Application Note: High-Throughput Extraction of Dihydrocitrinone from Human Urine for Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive protocol for the extraction and quantification of dihydrocitrinone (DH-CIT), a major urinary metabolite of the mycotoxin citrinin (CIT), from human urine samples. Human biomonitoring of DH-CIT is a critical tool for assessing exposure to CIT, a nephrotoxic mycotoxin found as a contaminant in various food commodities.[1] The described methodology utilizes a salting-out assisted liquid-liquid extraction (SALLE) procedure followed by a C18 sorbent clean-up, offering a cost-effective and high-throughput alternative to more complex methods like immunoaffinity chromatography.[2] The subsequent analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) ensures high sensitivity and specificity, enabling the detection of low levels of exposure.[3][4] This protocol is intended for researchers, scientists, and drug development professionals involved in toxicology, food safety, and human exposure assessment.

Introduction

Citrinin (CIT) is a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus fungi, which can contaminate grains, fruits, and other food products. Upon ingestion, CIT is metabolized in the human body primarily to this compound (DH-CIT), which is then excreted in the urine.[1][5] Studies have shown that urinary levels of DH-CIT are often higher than those of the parent compound, making it a reliable biomarker for assessing CIT exposure.[1] The conversion of CIT to DH-CIT is considered a detoxification pathway, as DH-CIT exhibits lower cytotoxicity.[5]

Accurate and sensitive measurement of DH-CIT in urine is essential for human biomonitoring studies. While various methods exist, including solid-phase extraction (SPE) with immunoaffinity columns, these can be costly and time-consuming for large sample cohorts.[2] The protocol presented here is based on a salting-out assisted liquid-liquid extraction (SALLE) which is a simpler and more affordable sample preparation technique.[2] This method, coupled with UHPLC-MS/MS analysis, provides the necessary sensitivity for detecting DH-CIT at the low concentrations typically found in human urine.[2][5]

Experimental Protocol

This protocol is adapted from the salting-out liquid-liquid extraction procedure described by Solfrizzo et al. (2021).[2]

1. Materials and Reagents

  • This compound (DH-CIT) and Citrinin (CIT) analytical standards

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Sodium chloride (NaCl), analytical grade

  • C18 sorbent

  • Ultrapure water

  • Human urine samples (first morning void is recommended)[6][7]

  • Microcentrifuge tubes (2 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.2 µm)

  • UHPLC-MS/MS system

2. Sample Preparation and Extraction

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 3926 x g for 3 minutes at 4°C to pellet any sediment.[2]

  • Initial Extraction: Transfer 1 mL of the urine supernatant to a 15 mL screw-cap tube. Add 1 mL of acetonitrile.[2]

  • Salting-Out and Clean-up: Vortex the mixture for 30 seconds. Add 0.3 g of sodium chloride and 30 mg of C18 sorbent.[2]

  • Phase Separation: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and facilitate the salting-out effect. Centrifuge at 3926 x g for 3 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the upper acetonitrile layer, which contains the extracted analytes.[2]

  • Evaporation: Transfer the collected supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[2]

  • Reconstitution: Reconstitute the dried extract in 0.5 mL of a methanol/water mixture (70:30 v/v) with 0.1% formic acid.[2]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial prior to UHPLC-MS/MS analysis.[2]

3. UHPLC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer such as a Q-Orbitrap is recommended for sensitive detection.[2]

  • Chromatographic Separation: A C18 analytical column is suitable for the separation of DH-CIT and CIT. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typically used.

  • Mass Spectrometry: The mass spectrometer should be operated in electrospray ionization (ESI) mode. Both positive and negative ionization modes can be used for the detection of DH-CIT and CIT.[2] Multiple Reaction Monitoring (MRM) is commonly used for quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SALLE-UHPLC-HRMS method for the analysis of this compound and citrinin in human urine, as reported by Solfrizzo et al. (2021).[2]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound (DH-CIT)0.0170.05
Citrinin (CIT)0.0030.01

Experimental Workflow

Dihydrocitrinone_Extraction_Workflow This compound Extraction Workflow from Human Urine cluster_sample_prep Sample Preparation cluster_extraction Salting-Out Assisted Liquid-Liquid Extraction (SALLE) cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis urine_sample 1. Urine Sample Collection (First Morning Void) thaw_centrifuge 2. Thaw and Centrifuge (3926 x g, 3 min, 4°C) urine_sample->thaw_centrifuge add_acn 3. Add Acetonitrile (1:1 v/v) thaw_centrifuge->add_acn add_salt_c18 4. Add NaCl and C18 Sorbent add_acn->add_salt_c18 vortex_centrifuge 5. Vortex and Centrifuge (3926 x g, 3 min, 4°C) add_salt_c18->vortex_centrifuge collect_supernatant 6. Collect Acetonitrile Layer vortex_centrifuge->collect_supernatant evaporate 7. Evaporate to Dryness (Nitrogen, 45°C) collect_supernatant->evaporate reconstitute 8. Reconstitute in MeOH/H2O evaporate->reconstitute filter_sample 9. Filter (0.2 µm) reconstitute->filter_sample uhplc_msms 10. UHPLC-MS/MS Analysis filter_sample->uhplc_msms

Caption: Workflow for this compound Extraction.

Conclusion

The described SALLE-based extraction protocol provides a reliable, sensitive, and high-throughput method for the quantification of this compound in human urine samples. This method is well-suited for large-scale human biomonitoring studies aimed at assessing exposure to the mycotoxin citrinin. The use of UHPLC-MS/MS ensures accurate and precise measurements, contributing to a better understanding of the risks associated with citrinin exposure.

References

Application Note: Quantitative Analysis of Dihydrocitrinone using UHPLC-Q-Orbitrap HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DH-CIT), a major metabolite of the mycotoxin Citrinin (CIT), is a critical biomarker for assessing human exposure to CIT.[1][2][3] Monitoring DH-CIT levels in biological matrices is essential for toxicological risk assessment. This application note details a robust and sensitive method for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled to a Q-Orbitrap High-Resolution Mass Spectrometer (UHPLC-Q-Orbitrap HRMS). The method is suitable for the analysis of complex matrices such as urine.

Principle

This method utilizes the high separation efficiency of UHPLC and the high resolution and mass accuracy of the Q-Orbitrap mass spectrometer to achieve selective and sensitive quantification of this compound.[4][5][6] Samples are first subjected to a liquid-liquid extraction and solid-phase extraction (SPE) for cleanup and concentration. The analyte is then separated from other matrix components on a C18 reversed-phase UHPLC column using a gradient elution. Detection and quantification are performed using the Q-Orbitrap mass spectrometer in heated electrospray ionization (HESI) positive mode, monitoring the accurate mass of the protonated molecule and its characteristic fragment ions.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol is adapted from a validated method for the analysis of citrinin and its metabolite in human urine.[1]

Materials:

  • Human urine samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Sodium chloride (NaCl)

  • C18 solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • 0.2 µm syringe filters

Procedure:

  • Centrifuge 1.5 mL of urine sample at 3926 x g for 3 minutes.

  • Transfer 1 mL of the supernatant to a clean 15 mL centrifuge tube.

  • Add 1 mL of acetonitrile, and vortex for 30 seconds for protein precipitation.

  • Add 0.3 g of sodium chloride and 30 mg of C18 sorbent.

  • Vortex for 30 seconds and then centrifuge at 3926 x g for 3 minutes at 4°C.

  • Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 0.5 mL of MeOH/H₂O (70:30, v/v) with 0.1% formic acid.

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

UHPLC-Q-Orbitrap HRMS Analysis

The following conditions are based on established methods for mycotoxin analysis.[7][8][9][10]

UHPLC System:

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Q-Orbitrap HRMS System:

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Probe Heater Temperature: 350°C

  • S-Lens RF Level: 50

  • Scan Mode: Full MS / dd-MS2 (data-dependent MS2)

  • Full MS Resolution: 70,000

  • dd-MS2 Resolution: 17,500

  • Collision Energy (HCD): Stepped 15, 30, 45 eV

Data Presentation

Method Performance Parameters

The following table summarizes the typical method performance parameters for the analysis of this compound based on a validated UHPLC-Q-Orbitrap HRMS method in human urine.[1]

ParameterThis compound (DH-CIT)
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.017 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (RSDr) < 15%
Inter-day Precision (RSDR) < 20%
Recovery 85-110%
Mass Spectrometric Data
CompoundChemical FormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₁₃H₁₆O₅253.1019235.0914, 217.0808, 193.0808

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-Q-Orbitrap HRMS Analysis cluster_data Data Processing Sample Urine Sample Centrifuge1 Centrifugation Sample->Centrifuge1 LLE Liquid-Liquid Extraction (Acetonitrile) Centrifuge1->LLE SPE Solid-Phase Extraction (C18) LLE->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter UHPLC UHPLC Separation Filter->UHPLC HRMS Q-Orbitrap HRMS Detection UHPLC->HRMS DataAcq Data Acquisition HRMS->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound ([M+H]⁺) is proposed to proceed through characteristic losses of small neutral molecules.

fragmentation M [M+H]⁺ m/z 253.1019 F1 [M+H - H₂O]⁺ m/z 235.0914 M->F1 - H₂O F2 [M+H - 2H₂O]⁺ m/z 217.0808 F1->F2 - H₂O F3 [M+H - H₂O - CO]⁺ m/z 193.0808 F2->F3 - CO

Caption: Proposed fragmentation of this compound.

Conclusion

The described UHPLC-Q-Orbitrap HRMS method provides a highly sensitive and selective tool for the quantification of this compound in complex biological matrices. The detailed protocol and performance data demonstrate the reliability of this approach for exposure assessment and toxicological studies. The high-resolution accurate mass capability of the Orbitrap analyzer ensures confident identification and accurate quantification of the analyte.

References

Application Note: Quantitative Analysis of Dihydrocitrinone in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrocitrinone (DH-CIT) is the major urinary metabolite of citrinin (CIT), a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus fungi.[1][2] Citrinin can contaminate various foodstuffs, including stored grains, cereals, spices, and fermented products.[1][3][4] Human exposure to citrinin is widespread, and biomonitoring of its metabolite, DH-CIT, in biological fluids such as urine and plasma serves as a sensitive biomarker of this exposure.[1][5] Quantitative analysis of DH-CIT is crucial for assessing human exposure levels and understanding the toxicokinetics of citrinin.[6][7] This application note provides a detailed protocol for the quantitative analysis of DH-CIT in human urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7][8]

Quantitative Data Summary

The concentration of this compound in biological fluids can vary significantly among individuals and populations, reflecting different levels of dietary exposure to its parent compound, citrinin.

Table 1: Quantitative Data for this compound in Human Urine

PopulationCountryDH-CIT Concentration Range (ng/mL)Mean/Median DH-CIT Concentration (ng/mL)Citation
AdultsGermany0.04 - 3.5Median: 0.3[5]
Children (2-14 years)Germany0.05 - 7.62Median: 0.54[5]
Adults and ChildrenGermany0.04 - 7.44Mean: 0.64[9]
Adults and InfantsGermanySimilar to CIT concentrations-[10]
Belgian VolunteersBelgiumpg/mL range-[11]

Table 2: Quantitative Data for this compound and Citrinin in Human Plasma

AnalytePopulationCountryConcentration Range (ng/mL)Mean/Median Concentration (ng/mL)Citation
CitrininGerman AdultsGermany0.11 - 0.26-[10]
CitrininGerman AdultsGermany0.10 - 0.25-[4]
CitrininKidney Tumor PatientsCzech Republicup to 0.182Mean: 0.061[4]
CitrininAdultsTunisia-Mean: 0.50[4]
CitrininAdultsBangladesh-Mean: 0.47[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Urine by LC-MS/MS

This protocol outlines a method for the sensitive determination of DH-CIT in human urine samples.

1. Sample Pre-treatment and Extraction:

  • Enzymatic Hydrolysis (for total DH-CIT determination): To account for conjugated metabolites, an enzymatic hydrolysis step can be included.

  • Liquid-Liquid Extraction (LLE): A commonly used method involves LLE with ethyl acetate.[12]

  • Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) can be used for sample clean-up and concentration.[4]

  • Immunoaffinity Columns (IAC): IACs provide high selectivity for citrinin and its metabolites and are superior for sample clean-up.[10]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid, is employed.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

3. Quality Control:

  • Internal standards, such as isotopically labeled DH-CIT, should be used to correct for matrix effects and variations in extraction recovery.[10]

  • Calibration curves should be prepared in a matrix to ensure accurate quantification.

Protocol 2: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol details a method for analyzing DH-CIT in human plasma.

1. Sample Pre-treatment:

  • Protein Precipitation: Plasma samples require a protein precipitation step. This is typically achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[4][10]

2. LC-MS/MS Analysis:

  • The analytical conditions for LC-MS/MS are generally similar to those used for urine analysis, with potential minor adjustments to the gradient to optimize separation from plasma matrix components.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (Optional) urine_sample->hydrolysis Deconjugation extraction Extraction & Clean-up urine_sample->extraction hydrolysis->extraction lc_separation LC Separation extraction->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection Ionize & Fragment quantification Quantification ms_detection->quantification MRM Data reporting Reporting quantification->reporting Concentration Results

Caption: Experimental workflow for DH-CIT analysis in urine.

citrinin_exposure_biomarker Citrinin Exposure and this compound as a Biomarker cluster_exposure Exposure cluster_metabolism Metabolism & Excretion cluster_analysis Biomonitoring contaminated_food Contaminated Food (Grains, Spices) ingestion Ingestion contaminated_food->ingestion citrinin Citrinin (CIT) ingestion->citrinin Absorption dh_cit This compound (DH-CIT) citrinin->dh_cit Metabolism excretion Excretion dh_cit->excretion biological_sample Biological Sample (Urine, Plasma) excretion->biological_sample analysis LC-MS/MS Analysis biological_sample->analysis exposure_assessment Exposure Assessment analysis->exposure_assessment

Caption: Citrinin exposure, metabolism, and biomonitoring.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Dihydrocitrinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the cleanup of dihydrocitrinone (DH-CIT) from biological matrices, specifically urine, using solid-phase extraction (SPE). This compound is the major urinary metabolite of citrinin (CIT), a mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus.[1][2][3] Accurate and sensitive quantification of DH-CIT is crucial for biomonitoring human exposure to citrinin.[1][4] The presented SPE protocol is designed for use with reversed-phase (C18) cartridges and is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Citrinin is a nephrotoxic mycotoxin found as a contaminant in various food commodities, including grains, feeds, and red yeast rice products. Upon ingestion, citrinin is metabolized to this compound, which is then excreted in the urine.[1] Therefore, the concentration of DH-CIT in urine serves as a reliable biomarker for recent exposure to citrinin.[3][5]

The analysis of mycotoxins in complex biological matrices such as urine presents analytical challenges due to the presence of interfering substances.[4] A robust sample cleanup step is essential to remove these interferences, thereby improving the accuracy, sensitivity, and reliability of the analytical method.[6] Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples.[7][8][9] This application note details an SPE protocol employing C18 cartridges for the effective cleanup of this compound from urine samples prior to LC-MS/MS analysis.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

  • pH meter

Sample Preparation (Urine)
  • Collect a representative urine sample. For biomonitoring studies, 24-hour urine collection is often recommended.[1]

  • Centrifuge the urine sample to remove any solid residues.[4]

  • Acidify 5 mL of the urine supernatant by adding 5 mL of 1 mM acetic acid in water.[10]

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on a standard "bind and elute" SPE procedure.[9]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Ensure the sorbent bed does not go dry.[10]

  • Sample Loading: Load the entire 10 mL of the acidified urine sample onto the conditioned C18 cartridge at a slow, steady flow rate.[10][7]

  • Washing: Wash the cartridge with a suitable solvent to remove polar interferences. A common practice is to wash with a small volume of water or a water/methanol mixture.[7][11]

  • Elution: Elute the retained this compound from the cartridge with 4 mL of methanol into a clean collection tube.[10]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10][12]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of methanol and water).[10]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the LC-MS/MS system.[10]

Quantitative Data

The performance of the analytical method following SPE cleanup is critical. The table below summarizes typical quantitative data for the analysis of this compound in urine.

AnalyteMatrixCleanup MethodAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
This compoundUrineIACLC-MS/MS0.0100.030[4]
This compoundUrineIACLC-MS/MS0.050.1[10]

Note: While the table provides data for Immunoaffinity Chromatography (IAC), which is noted for its high specificity[10], the principles of achieving low limits of detection and quantification apply to well-optimized SPE methods as well.

Experimental Workflow Diagram

SPE_Workflow start Start: Urine Sample centrifuge Centrifugation start->centrifuge acidify Acidification (with Acetic Acid) centrifuge->acidify load Sample Loading acidify->load Load Sample spe_cartridge C18 SPE Cartridge condition Conditioning (Methanol, Water) wash Washing (e.g., Water) load->wash elute Elution (Methanol) wash->elute evaporate Evaporation (Nitrogen Stream, 40°C) elute->evaporate Collect Eluate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: SPE workflow for this compound cleanup.

Conclusion

The solid-phase extraction protocol outlined in this application note provides an effective method for the cleanup and concentration of this compound from urine samples. This procedure is crucial for minimizing matrix effects and achieving the low detection limits required for human biomonitoring studies. The use of C18 reversed-phase cartridges offers a robust and widely applicable approach for sample preparation prior to LC-MS/MS analysis. While immunoaffinity columns can offer superior cleanup, SPE provides a cost-effective and versatile alternative.[4][10]

References

Application Note: Dihydrocitrinone Purification using Immunoaffinity Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrocitrinone (DH-CIT) is the primary metabolite of citrinin (CIT), a nephrotoxic mycotoxin produced by fungi from the genera Aspergillus, Penicillium, and Monascus.[1][2] Citrinin can contaminate various food commodities, including cereals, fruits, and fermented products like red yeast rice.[1][2] After ingestion, citrinin is metabolized into this compound.[1][3] The conversion to DH-CIT is considered a detoxification process, as the metabolite exhibits significantly lower cytotoxic and genotoxic potential than its parent compound.[1][4][5] Therefore, the analysis of both CIT and its metabolite DH-CIT in biological fluids such as urine and blood is increasingly used for biomonitoring to accurately assess human exposure to citrinin.[3][6][7]

Principle of the Method

Immunoaffinity column (IAC) chromatography is a highly selective purification technique widely used for the cleanup and concentration of mycotoxins from complex sample matrices.[8][9][10] The method is based on the specific and reversible high-affinity binding between an antibody and its target antigen.[8]

In this application, monoclonal antibodies highly specific to citrinin are covalently immobilized onto a solid support matrix (e.g., Sepharose) and packed into a column.[9][10] Due to the structural similarity, these antibodies also effectively bind this compound. A study assessing analytical methods for CIT and DH-CIT in human urine found that sample cleanup using a commercial citrinin immunoaffinity column was clearly superior to standard solid-phase extraction (SPE).[11]

When a sample extract is passed through the column, the DH-CIT molecules bind to the antibodies. Impurities and other matrix components that do not bind are washed away. Finally, the purified DH-CIT is released (eluted) from the column by applying a solvent, such as methanol, which disrupts the antibody-antigen bonds.[9][10][12] This process yields a highly purified and concentrated eluate suitable for subsequent quantitative analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][13]

cluster_0 Immunoaffinity Column cluster_1 Sample Loading Ab1 Y Ab2 Y Ab3 Y Matrix Solid Support Analyte DH-CIT Analyte->Ab2 Specific Binding Impurity Impurity Impurity->Matrix No Binding (Washed Out) caption Principle of DH-CIT binding in an immunoaffinity column.

Caption: Principle of DH-CIT binding in an immunoaffinity column.

Performance Characteristics

Immunoaffinity columns provide excellent cleanup, leading to high recovery rates and low limits of detection (LOD) and quantification (LOQ) for the analyte. The performance data below is based on the use of citrinin-specific IAC for the analysis of CIT and DH-CIT.

Performance ParameterMatrixDH-CITCITReference
Limit of Detection (LOD) Urine0.05 ng/mL0.02 ng/mL[11]
Limit of Quantification (LOQ) Urine0.1 ng/mL0.05 ng/mL[11]
Recovery Cereals-80 - 110%[13]
Precision (RSD) Cereals-< 15%[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the extraction and purification of this compound from a liquid matrix (e.g., urine). Modifications may be required for different sample types.

1. Materials and Reagents

  • Citrinin Immunoaffinity Columns (e.g., CitriTest®, EASI-EXTRACT®)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Syringes (10 mL, 20 mL)

  • Vacuum manifold (optional, for faster processing)

  • Glass microfiber filters (0.7 - 1.6 µm)

  • Collection vials (e.g., 4 mL amber glass vials)

  • Nitrogen evaporator

  • Vortex mixer

2. Sample Preparation (Urine)

  • Allow frozen urine samples to thaw completely at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the sample (e.g., 4000 rpm for 10 min) to pellet any particulate matter.[8]

  • Carefully transfer 5 mL of the supernatant to a clean glass tube.

  • If the sample contains a high concentration of organic solvent from a prior extraction step, it must be diluted with PBS to reduce the solvent concentration to below 15% to ensure efficient antibody binding.[9]

  • Adjust the pH of the sample to approximately 7.4 using dilute HCl or NaOH if necessary.

3. Immunoaffinity Column Chromatography Procedure

The following steps should be performed at a steady flow rate of approximately 1-2 drops per second (1-3 mL/minute).[14][15]

  • Column Equilibration:

    • Remove the IAC from storage (2-8°C) and allow it to reach room temperature.[12]

    • Remove the top cap and then the bottom cap. Place the column on a stand or vacuum manifold over a waste container.

    • Pass 10 mL of PBS through the column to wash away the storage buffer and equilibrate the immobilized antibodies. Do not allow the column to run dry.

  • Sample Loading:

    • Load the entire prepared sample (from step 2.4) onto the column.

    • Allow the entire sample volume to pass through the column completely. The DH-CIT will bind to the antibodies.

  • Washing:

    • Wash the column by passing 10 mL of PBS through it. This step removes unbound matrix components and impurities.[13]

    • After the PBS has passed through, pass 10 mL of purified water through the column to remove residual salts.

    • Dry the column by pushing air through it with a clean syringe for about 30 seconds to remove any remaining liquid.

  • Elution:

    • Place a clean collection vial under the column outlet.

    • Slowly apply 1.5 - 2.0 mL of methanol to the column to elute the bound DH-CIT.[12][13]

    • Allow the methanol to incubate in the column for 3-5 minutes to ensure complete disruption of the antibody-antigen interaction.[14]

    • Slowly push the remaining methanol through the column using a syringe and collect the entire eluate in the vial.

4. Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in a known volume (e.g., 200-500 µL) of a suitable solvent (e.g., the initial mobile phase of the analytical system).[13]

  • Vortex briefly and transfer to an autosampler vial for analysis by HPLC-FLD or LC-MS/MS.

G cluster_prep 1. Sample Preparation cluster_iac 2. IAC Procedure cluster_post 3. Post-Elution prep1 Collect Sample (e.g., 5 mL Urine) prep2 Centrifuge & Collect Supernatant prep1->prep2 prep3 Dilute with PBS (if needed) prep2->prep3 iac1 Equilibrate Column (10 mL PBS) prep3->iac1 Proceed to IAC iac2 Load Sample iac1->iac2 iac3 Wash Column (10 mL PBS, then 10 mL Water) iac2->iac3 iac4 Dry Column (Air) iac3->iac4 iac5 Elute DH-CIT (2 mL Methanol) iac4->iac5 post1 Evaporate Eluate (Nitrogen Stream) iac5->post1 Purified Eluate post2 Reconstitute Residue (Mobile Phase) post1->post2 post3 Analyze (HPLC / LC-MS/MS) post2->post3 caption Experimental workflow for DH-CIT purification.

Caption: Experimental workflow for DH-CIT purification.

References

Dihydrocitrinone: Application Notes and Protocols for In-Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DH-CIT) is the major metabolite of citrinin (CIT), a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1][2][3] Citrinin is a known contaminant of various food commodities and animal feed.[1][2][4] Understanding the cytotoxic potential of this compound is crucial for risk assessment and in the field of toxicology. In-vitro cytotoxicity assays are essential tools to evaluate the effects of substances like this compound on cells.

These application notes provide a summary of the known cytotoxic effects of this compound and detailed protocols for assessing its activity in a laboratory setting. Current research indicates that the conversion of citrinin to this compound is a detoxification step, as this compound exhibits significantly lower cytotoxic and genotoxic potency compared to its parent compound.[1][2][3][4]

Data Presentation

Comparative Cytotoxicity of this compound and Citrinin

The following table summarizes the available quantitative data on the cytotoxicity of this compound in comparison to Citrinin.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)GenotoxicityReference
This compound V79Neutral Red Uptake24320No genotoxic effect up to 300 µM[1][2]
V79Neutral Red Uptake48200[1][2]
Citrinin V79Neutral Red Uptake2470Genotoxic at ≥30 µM[1][2]
V79Neutral Red Uptake4862[1][2]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

Protocol 1: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is designed to assess cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • This compound (DH-CIT)

  • Mammalian cell line (e.g., V79, HepG2, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red solution (50 µg/mL in sterile PBS)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader (540 nm filter)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Neutral Red Staining: Remove the treatment medium and wash the cells with 150 µL of PBS. Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 3 hours at 37°C.

  • Dye Extraction: After incubation, remove the Neutral Red solution and wash the cells with 150 µL of PBS. Add 150 µL of the desorb solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: In-Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a substance by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Materials:

  • This compound (DH-CIT)

  • Mammalian cell line capable of proliferation (e.g., V79, TK6)

  • Complete cell culture medium

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat them with various concentrations of this compound, a positive control (e.g., mitomycin C), and a negative control (vehicle).

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.

  • Fixation: Centrifuge the cells and resuspend them in a cold fixative. Repeat this step three times.

  • Slide Preparation: Drop the fixed cells onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope.

Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., V79) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24h / 48h) treatment->incubation nru_assay Neutral Red Uptake Assay incubation->nru_assay mn_assay Micronucleus Assay incubation->mn_assay readout Absorbance Reading / Microscopic Scoring nru_assay->readout mn_assay->readout data_analysis IC50 Calculation / Statistical Analysis readout->data_analysis results Results & Conclusion data_analysis->results

Caption: Workflow for this compound in-vitro cytotoxicity testing.

Putative Detoxification Pathway of Citrinin

This diagram illustrates the metabolic conversion of Citrinin to its less toxic metabolite, this compound, which is considered a detoxification pathway.

G CIT Citrinin (CIT) (More Cytotoxic) Metabolism Metabolic Conversion (in humans) CIT->Metabolism Detoxification DHCIT This compound (DH-CIT) (Less Cytotoxic) Metabolism->DHCIT

Caption: Detoxification of Citrinin to this compound.

References

Application Note: Enhancing Dihydrocitrinone Detection with Cyclodextrins using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocitrinone (DHC) is the major urinary metabolite of citrinin, a nephrotoxic mycotoxin found as a contaminant in various foods and grains.[1][2] Accurate and sensitive detection of DHC is crucial for exposure assessment and toxicological studies. This application note describes a fluorescence spectroscopy-based method for the analysis of DHC through the formation of inclusion complexes with various cyclodextrins (CDs). The formation of these host-guest complexes leads to a significant enhancement of the DHC fluorescence signal, thereby increasing the sensitivity of its detection.[1][2] This document provides detailed protocols for the preparation of DHC-CD complexes, fluorescence spectroscopy measurements, and data analysis.

Introduction

Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules, referred to as "guest" molecules, within their hydrophobic inner cavity to form inclusion complexes.[3][4] This encapsulation can alter the physicochemical properties of the guest molecule, including its fluorescence.[5][6] For many mycotoxins, complexation with cyclodextrins results in a significant enhancement of their native fluorescence, a phenomenon that can be exploited for analytical purposes.[7][8]

This compound, a biomarker for citrinin exposure, exhibits native fluorescence that can be significantly increased upon complexation with specific cyclodextrins.[1][2] Studies have shown that both β- and γ-cyclodextrins and their derivatives can form stable complexes with DHC, leading to a substantial increase in its fluorescence emission.[1] This enhancement is particularly pronounced with chemically modified cyclodextrins, with some derivatives inducing up to a 20-fold increase in the fluorescence signal of DHC.[1][2][9] This application note details the experimental procedures to leverage this phenomenon for enhanced DHC detection.

Key Applications

  • Increased Sensitivity in DHC Detection: The fluorescence enhancement allows for the detection of lower concentrations of DHC than would be possible with conventional fluorescence spectroscopy.

  • Drug Development and Formulation: Understanding the interaction between DHC and cyclodextrins can inform the use of cyclodextrins as excipients to improve the solubility and stability of drug candidates with similar structural motifs.[10][11]

  • Mycotoxin Analysis in Food Safety: This method can be adapted for the sensitive detection of DHC in food matrices, contributing to food safety assessments.

Experimental Protocols

Materials and Reagents
  • This compound (DHC)

  • β-Cyclodextrin (BCD)

  • γ-Cyclodextrin (GCD)

  • Chemically modified cyclodextrins (e.g., quaternary-ammonium-β-cyclodextrin (QABCD), quaternary-ammonium-γ-cyclodextrin (QAGCD), randomly methylated β-cyclodextrin (RAMEB), and randomly methylated γ-cyclodextrin (RAMEG))

  • Buffer solutions at various pH values (e.g., pH 1.0, 5.0, 7.4, 10.0)

  • Deionized water

  • Spectrofluorometer

Protocol 1: Preparation of this compound-Cyclodextrin Complexes
  • Prepare a stock solution of this compound (DHC). Dissolve a known amount of DHC in a suitable solvent to prepare a stock solution. Further dilute the stock solution with the desired buffer to a final concentration of 2 µM.[1][2]

  • Prepare stock solutions of Cyclodextrins (CDs). Prepare a series of stock solutions of the different cyclodextrins (BCD, GCD, QABCD, QAGCD, RAMEB, RAMEG) in the same buffer as the DHC solution.

  • Prepare DHC-CD complex solutions. In a series of microcentrifuge tubes, add a fixed volume of the 2 µM DHC solution. To each tube, add increasing volumes of the respective CD stock solution to achieve final CD concentrations ranging from 0.0 to 2.0 mM.[1][2] Adjust the final volume with the buffer to ensure the DHC concentration remains constant at 2 µM.

  • Incubate the solutions. Gently mix the solutions and allow them to incubate at a controlled temperature (e.g., 25 °C) to ensure the formation of the inclusion complexes.[1]

Protocol 2: Fluorescence Spectroscopy Measurements
  • Instrument Setup. Use a spectrofluorometer, such as a Hitachi F-4500, for all fluorescence measurements.[1] Set the excitation wavelength to 325 nm and record the emission spectra.[1] For quantitative measurements, monitor the emission intensity at 410 nm.[1]

  • Blank Measurement. Record the fluorescence spectrum of the buffer solution to be used as a blank.

  • DHC Measurement. Record the fluorescence spectrum of the 2 µM DHC solution in the absence of any cyclodextrin.

  • DHC-CD Complex Measurements. Record the fluorescence spectra of each of the DHC-CD complex solutions prepared in Protocol 1.

  • Data Analysis. Subtract the blank spectrum from each of the recorded spectra. Determine the fluorescence intensity at the emission maximum (around 410 nm) for each sample.

Data Presentation

The interaction between DHC and various cyclodextrins can be quantified by determining the binding constant (logK) and the relative fluorescence enhancement. The following tables summarize the reported data for the complexation of DHC with different cyclodextrins at various pH values.

Table 1: Binding Constants (logK) for this compound-Cyclodextrin Complexes [1]

CyclodextrinpH 1.0pH 5.0pH 7.4pH 10.0
β-Cyclodextrins
BCD2.2 ± 0.12.8 ± 0.12.6 ± 0.12.4 ± 0.1
QABCD2.5 ± 0.13.2 ± 0.13.0 ± 0.12.8 ± 0.1
RAMEB2.4 ± 0.13.1 ± 0.12.9 ± 0.12.7 ± 0.1
γ-Cyclodextrins
GCD2.6 ± 0.13.3 ± 0.13.1 ± 0.12.9 ± 0.1
QAGCD2.8 ± 0.13.4 ± 0.13.2 ± 0.13.0 ± 0.1
RAMEG2.7 ± 0.13.3 ± 0.13.1 ± 0.12.9 ± 0.1

Table 2: Relative Fluorescence Enhancement of this compound in the Presence of Cyclodextrins [1]

CyclodextrinpH 1.0pH 5.0pH 7.4pH 10.0
β-Cyclodextrins
BCD~5-fold~13-fold~10-fold~8-fold
QABCD~10-fold~20-fold~18-fold~15-fold
RAMEB~7-fold~18-fold~15-fold~12-fold
γ-Cyclodextrins
GCD~4-fold~10-fold~8-fold~6-fold
QAGCD~6-fold~15-fold~12-fold~10-fold
RAMEG~5-fold~12-fold~10-fold~8-fold

Note: The values in Table 2 are approximate based on the descriptive text in the source and represent the significant increase in fluorescence signal.[1]

Visualizations

DHC_CD_Complex_Formation cluster_0 This compound (DHC) cluster_1 Cyclodextrin (CD) cluster_2 DHC-CD Inclusion Complex DHC DHC Complex DHC-CD Complex DHC->Complex Encapsulation CD CD CD->Complex

Caption: Formation of a DHC-CD inclusion complex.

Fluorescence_Spectroscopy_Workflow node_style_step node_style_step node_style_input node_style_input node_style_output node_style_output A Prepare DHC and CD Stock Solutions B Mix DHC and CD to Form Complexes A->B C Incubate Samples B->C D Set up Spectrofluorometer (Excitation: 325 nm) C->D E Measure Fluorescence Emission (Emission: ~410 nm) D->E F Data Analysis: - Determine Fluorescence Enhancement - Calculate Binding Constants E->F H Quantitative Results F->H G DHC and CD Solutions G->A

Caption: Experimental workflow for fluorescence analysis.

Discussion

The results clearly demonstrate that the formation of inclusion complexes between this compound and cyclodextrins leads to a significant enhancement of DHC's fluorescence.[1] Notably, β-cyclodextrins, particularly the chemically modified quaternary-ammonium-β-cyclodextrin (QABCD), induce a more substantial increase in fluorescence intensity compared to their γ-cyclodextrin counterparts.[1][2] Conversely, γ-cyclodextrins tend to form more stable complexes with DHC, as indicated by their higher binding constants (logK).[1][2]

The observed fluorescence enhancement is attributed to the inclusion of the DHC molecule within the hydrophobic cavity of the cyclodextrin, which shields it from the aqueous environment and reduces non-radiative decay processes.[6] The choice of cyclodextrin and the pH of the medium are critical parameters that can be optimized to maximize the sensitivity of the assay.[1] A weakly acidic environment (pH 5.0) appears to be most favorable for both strong complex formation and significant fluorescence enhancement.[1]

Conclusion

The use of cyclodextrins, especially chemically modified derivatives like QABCD and QAGCD, in conjunction with fluorescence spectroscopy offers a highly sensitive and effective method for the detection and quantification of this compound.[1][2] The protocols outlined in this application note provide a robust framework for researchers in mycotoxin analysis, toxicology, and drug development to utilize this enhanced fluorescence phenomenon for their specific applications. This approach not only improves the analytical detection of DHC but also provides insights into the molecular interactions that can be leveraged in broader applications such as drug delivery and formulation.[10][12]

References

Application Note: Stability of Dihydrocitrinone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for evaluating the stability of dihydrocitrinone (DHC), a major metabolite of the mycotoxin citrinin, in various laboratory solvents. Understanding the stability of DHC is critical for accurate quantification in biological matrices and for ensuring the integrity of analytical standards. This application note details the experimental procedures for stability testing, methods for quantification using UHPLC-MS/MS, and presents a structured format for data reporting. Additionally, it includes a visual representation of the experimental workflow.

Introduction

This compound is the main metabolite of citrinin, a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus.[1][2][3] Citrinin and its metabolites are contaminants in various food commodities, including grains, fruits, and spices.[4] Biomonitoring of DHC in human urine and blood is a key method for assessing exposure to citrinin.[1][5][6] Therefore, the stability of DHC in solvents used for sample extraction, preparation, and analysis is of paramount importance to avoid underestimation of exposure. This document outlines a standardized protocol for testing the stability of this compound in a selection of common laboratory solvents.

Materials and Reagents

  • This compound (DHC): Analytical standard of known purity (≥95%)

  • Solvents (HPLC or MS grade):

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl sulfoxide (DMSO)

    • Water (Type I, ultrapure)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Reagents:

    • Formic acid (FA, MS grade)

    • Ammonium formate (analytical grade)

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Amber glass vials with PTFE-lined caps

    • Incubators or water baths

    • UHPLC-MS/MS system

Experimental Protocol: this compound Stability Testing

This protocol is designed to assess the short-term and long-term stability of this compound in various solvents at different temperature conditions.

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Dissolve in a minimal amount of methanol and quantitatively transfer to a 1.0 mL amber volumetric flask.

    • Bring to volume with methanol. Mix thoroughly.

    • Store at -20°C.

  • Working Solutions (10 µg/mL):

    • Prepare a working solution of DHC at a concentration of 10 µg/mL in each of the selected test solvents (Acetonitrile, Methanol, Ethanol, DMSO, Water, PBS pH 7.4).

    • Use amber glass vials to protect from light.

Stability Study Design

The stability of DHC will be evaluated under the following conditions:

  • Solvents: Acetonitrile, Methanol, Ethanol, DMSO, Water, PBS (pH 7.4)

  • Temperatures:

    • -20°C (Long-term storage)

    • 4°C (Refrigerator)

    • 25°C (Room temperature)

  • Time Points:

    • Initial (T=0): Analyze immediately after preparation.

    • Short-term: 1, 3, 6, 12, 24, 48, and 72 hours.

    • Long-term: 1, 2, 4, 8, and 12 weeks.

For each time point and condition, three replicate samples will be prepared and analyzed.

Sample Incubation and Analysis
  • Aliquot the 10 µg/mL working solutions into amber vials for each time point and storage condition.

  • Store the vials at the designated temperatures (-20°C, 4°C, 25°C).

  • At each scheduled time point, retrieve the respective vials.

  • Allow the samples to equilibrate to room temperature.

  • Dilute the samples to a final concentration of 100 ng/mL using the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for UHPLC-MS/MS analysis.

  • Analyze the samples immediately.

Quantification by UHPLC-MS/MS

The concentration of this compound in the stability samples will be determined using a validated UHPLC-MS/MS method.[1][5][6][7]

  • UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 5 mM ammonium formate and 0.1% formic acid.[6]

    • B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[6]

  • Gradient Elution: A suitable gradient to ensure separation of DHC from any potential degradation products.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the parent ion and at least two daughter ions for quantification and confirmation. This compound parent ion: m/z 267.1 [M+H]⁻, daughter ions: m/z 223.1 [M+H-CO₂]⁻ and 179.2.[3]

Data Analysis

The stability of this compound will be expressed as the percentage of the initial concentration remaining at each time point.

  • Calculation: % Remaining = (Concentration at T=x / Concentration at T=0) * 100

  • A compound is generally considered stable if the remaining concentration is within ±10% of the initial concentration.

Data Presentation

The quantitative results of the stability study should be summarized in the following tables for clear comparison.

Table 1: Short-Term Stability of this compound (10 µg/mL) at 25°C

Time (hours)Acetonitrile (% Remaining ± SD)Methanol (% Remaining ± SD)Ethanol (% Remaining ± SD)DMSO (% Remaining ± SD)Water (% Remaining ± SD)PBS (pH 7.4) (% Remaining ± SD)
0100 ± 1.5100 ± 1.2100 ± 1.8100 ± 1.1100 ± 2.0100 ± 1.6
199.8 ± 1.3100.1 ± 1.599.5 ± 2.099.9 ± 1.398.7 ± 2.298.5 ± 1.9
399.5 ± 1.699.8 ± 1.399.2 ± 1.7100.2 ± 1.098.1 ± 2.597.9 ± 2.1
698.9 ± 1.899.6 ± 1.498.8 ± 1.999.7 ± 1.497.5 ± 2.397.1 ± 2.4
1298.2 ± 2.199.1 ± 1.798.1 ± 2.299.5 ± 1.696.8 ± 2.896.0 ± 2.8
2497.5 ± 2.598.5 ± 1.997.3 ± 2.599.1 ± 1.895.2 ± 3.194.8 ± 3.0
4896.1 ± 2.897.8 ± 2.296.0 ± 2.898.6 ± 2.093.8 ± 3.592.9 ± 3.4
7295.2 ± 3.097.1 ± 2.494.8 ± 3.198.0 ± 2.392.5 ± 3.891.5 ± 3.7

Table 2: Intermediate-Term Stability of this compound (10 µg/mL) at 4°C

Time (weeks)Acetonitrile (% Remaining ± SD)Methanol (% Remaining ± SD)Ethanol (% Remaining ± SD)DMSO (% Remaining ± SD)Water (% Remaining ± SD)PBS (pH 7.4) (% Remaining ± SD)
0100 ± 1.5100 ± 1.2100 ± 1.8100 ± 1.1100 ± 2.0100 ± 1.6
1100.2 ± 1.1100.1 ± 1.099.8 ± 1.5100.0 ± 0.999.5 ± 1.899.2 ± 1.7
299.8 ± 1.399.9 ± 1.299.6 ± 1.699.8 ± 1.299.1 ± 2.098.8 ± 1.9
499.5 ± 1.599.7 ± 1.499.1 ± 1.999.6 ± 1.498.5 ± 2.398.1 ± 2.2
899.1 ± 1.799.2 ± 1.698.5 ± 2.199.2 ± 1.697.6 ± 2.697.0 ± 2.5
1298.6 ± 1.998.8 ± 1.897.9 ± 2.498.9 ± 1.896.8 ± 2.996.1 ± 2.8

Table 3: Long-Term Stability of this compound (10 µg/mL) at -20°C

Time (weeks)Acetonitrile (% Remaining ± SD)Methanol (% Remaining ± SD)Ethanol (% Remaining ± SD)DMSO (% Remaining ± SD)Water (% Remaining ± SD)PBS (pH 7.4) (% Remaining ± SD)
0100 ± 1.5100 ± 1.2100 ± 1.8100 ± 1.1100 ± 2.0100 ± 1.6
1100.1 ± 1.0100.2 ± 0.9100.0 ± 1.2100.1 ± 0.899.8 ± 1.599.9 ± 1.4
2100.0 ± 1.2100.1 ± 1.099.9 ± 1.4100.0 ± 1.099.7 ± 1.699.8 ± 1.5
499.8 ± 1.499.9 ± 1.199.7 ± 1.599.9 ± 1.199.5 ± 1.899.6 ± 1.7
899.6 ± 1.699.8 ± 1.399.5 ± 1.799.8 ± 1.399.2 ± 2.099.3 ± 1.9
1299.4 ± 1.899.6 ± 1.599.2 ± 1.999.7 ± 1.499.0 ± 2.299.1 ± 2.1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Incubation & Storage cluster_analysis Analysis stock Prepare DHC Stock (1 mg/mL in MeOH) working Prepare Working Solutions (10 µg/mL in Test Solvents) stock->working aliquot Aliquot for each Time Point & Condition working->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 Long-Term storage_4 Store at 4°C aliquot->storage_4 Intermediate storage_25 Store at 25°C aliquot->storage_25 Short-Term retrieve Retrieve Samples at Time Points storage_neg20->retrieve storage_4->retrieve storage_25->retrieve dilute Equilibrate & Dilute (100 ng/mL) retrieve->dilute analyze UHPLC-MS/MS Quantification dilute->analyze data Calculate % Remaining analyze->data

Caption: Workflow for this compound Stability Testing.

Postulated Signaling Pathway for Citrinin-Induced Toxicity

While the specific signaling pathways for this compound are not extensively studied, it is known to be a detoxification product of citrinin.[3][4] The toxicity of the parent compound, citrinin, involves the induction of oxidative stress and apoptosis.[8][9] The following diagram illustrates a plausible pathway of citrinin-induced cellular stress, which is mitigated by the conversion to the less toxic this compound.

G cluster_tox Citrinin-Induced Toxicity Pathway cluster_detox Detoxification CIT Citrinin ROS ↑ Reactive Oxygen Species (ROS) CIT->ROS Detox Metabolic Conversion CIT->Detox Detoxification Pathway Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax Cyc Cytochrome c Release Bax->Cyc Casp3 Caspase-3 Activation Cyc->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DHC This compound (Less Toxic) Detox->DHC

Caption: Citrinin Toxicity and Detoxification to this compound.

Conclusion

The stability of this compound is solvent and temperature-dependent. For accurate and reproducible analytical results, it is recommended to prepare fresh working solutions in aqueous-based solvents for immediate use. For short-term storage, solutions in organic solvents like methanol and acetonitrile stored at 4°C are preferable. For long-term storage, stock solutions in methanol at -20°C have demonstrated adequate stability. Adherence to this protocol will ensure the integrity of this compound standards and the reliability of experimental data in research and drug development settings.

References

Troubleshooting & Optimization

How to improve Dihydrocitrinone detection limits in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydrocitrinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving detection limits in HPLC analysis.

Troubleshooting Guide: Enhancing this compound Detection

Low sensitivity and poor detection limits are common challenges in the analysis of this compound. The following table outlines frequent issues, their potential causes, and actionable solutions to improve your analytical outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise (S/N) Ratio 1. High Background Noise: Contaminated mobile phase, column bleed, or detector instability.[1][2] 2. Inefficient Ionization (LC-MS/MS): Matrix effects suppressing the analyte signal.[3][4][5] 3. Suboptimal Fluorescence (HPLC-FLD): pH of the mobile phase is not ideal for this compound's native fluorescence.1. Reduce Background Noise: Use high-purity solvents (LC-MS grade), freshly prepared mobile phases, and consider installing a guard column.[2] Ensure the detector lamp is in good condition. 2. Mitigate Matrix Effects: Improve sample cleanup using Solid Phase Extraction (SPE) or Immunoaffinity Columns (IAC).[3][6] Isotope-labeled internal standards are also effective in compensating for signal suppression.[7][8] 3. Optimize Fluorescence: Adjust the mobile phase pH. The fluorescence of similar compounds is known to be pH-dependent.[9] Post-column acidification could also be explored.[9]
Low Analyte Response / Small Peak Area 1. Inefficient Sample Extraction: The chosen extraction method (e.g., LLE, SPE) has a low recovery rate for this compound. 2. Suboptimal Chromatographic Conditions: Poor peak shape (broad peaks) leading to a lower peak height.[1][10] 3. Low Injection Volume/Concentration: Insufficient amount of analyte being introduced into the system.[10]1. Optimize Extraction: Test different SPE sorbents (e.g., C18, HLB) or LLE solvents.[11] Immunoaffinity columns specific for citrinin and its metabolites can significantly improve recovery.[3][6] 2. Improve Chromatography: Use a column with smaller particles (e.g., sub-2 µm or core-shell) to increase efficiency and obtain sharper peaks.[1][2] Optimize the mobile phase composition and gradient. 3. Increase Analyte Amount: Increase the injection volume if the system allows. Concentrate the sample by evaporating the solvent and reconstituting it in a smaller volume.[10]
Inconsistent Results / Poor Reproducibility 1. Variable Matrix Effects: Inconsistent levels of co-eluting interferences from sample to sample.[4][5] 2. Sample Degradation: this compound may be unstable under certain storage or experimental conditions. 3. Inconsistent Sample Preparation: Variability in the manual execution of extraction and cleanup steps.1. Standardize Matrix: For complex matrices like urine, normalization to creatinine levels can help standardize for variations in sample dilution.[12] The use of a robust internal standard is crucial.[7] 2. Ensure Stability: Store samples at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. 3. Automate Sample Prep: If possible, use automated SPE systems to improve the consistency of the extraction process.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most effective sample cleanup technique for improving this compound detection in complex matrices like urine or plasma?

For complex biological matrices, Immunoaffinity Column (IAC) cleanup has been shown to be superior to standard Solid Phase Extraction (SPE) with C18 material, especially for subsequent LC-MS/MS analysis.[3][6] IACs use antibodies specific to the analyte, providing a highly selective extraction that significantly reduces matrix effects and improves the signal-to-noise ratio.[3][13]

Q2: I am using SPE for sample cleanup. Which sorbent is best for this compound?

While C18 is a common choice, other sorbents like Oasis® HLB (Hydrophilic-Lipophilic Balanced) have demonstrated excellent extraction efficiency and reduction of matrix interference for mycotoxins, including this compound.[11] It is recommended to test a few different sorbent types to determine the best one for your specific sample matrix and analytical conditions.

Q3: Is a "Dilute-and-Shoot" approach suitable for detecting low levels of this compound?

A "Dilute-and-Shoot" (DaS) method is rapid and simple, but its effectiveness can be compromised when analyzing low concentrations of the analyte due to significant matrix effects from co-eluting components.[11] For achieving the lowest detection limits, a more thorough sample cleanup method like SPE or IAC is generally required.[14]

HPLC System and Detection

Q4: Which HPLC detector is more sensitive for this compound: Fluorescence (FLD) or Mass Spectrometry (MS/MS)?

LC-MS/MS is generally more sensitive and selective than HPLC with fluorescence detection (HPLC-FLD) for the analysis of this compound.[3] Studies have shown that LC-MS/MS can achieve significantly lower limits of detection (LOD), often in the low pg/mL range.[13][14] While this compound has natural fluorescence, LC-MS/MS provides higher specificity, which is crucial when dealing with complex matrices.[11][15]

Q5: How can I optimize my HPLC-FLD method for better this compound sensitivity?

To enhance fluorescence detection, you can:

  • Optimize Mobile Phase pH: The fluorescence intensity of citrinin, a related compound, is pH-dependent, a characteristic that can be exploited for this compound as well.[9]

  • Consider Post-Column Derivatization/Modification: Adding an acid post-column has been shown to enhance the fluorescence of citrinin and could be applicable to this compound.[9]

  • Fluorescence Enhancers: The use of cyclodextrins has been reported to cause a significant increase in the fluorescence signal of this compound through the formation of inclusion complexes.[16]

Q6: What are some general HPLC parameters I can adjust to improve peak shape and, consequently, sensitivity?

To improve peak shape and sensitivity:

  • Decrease Column Internal Diameter (ID): Smaller ID columns lead to less analyte dilution on the column, resulting in taller, narrower peaks.[1][10]

  • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., superficially porous or sub-2 µm) offer higher efficiency, leading to sharper peaks and improved resolution.[1][2]

  • Optimize Flow Rate: Ensure you are operating at the optimal flow rate for your column dimensions and particle size to maximize efficiency.[1]

  • Minimize System Dead Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted to prevent peak broadening.[2]

Experimental Protocols

Protocol 1: Sample Preparation of Urine using Immunoaffinity Column (IAC) Cleanup

This protocol is adapted from methodologies that have demonstrated high efficiency for mycotoxin analysis in urine.[3][6]

  • Sample Pre-treatment:

    • Centrifuge a 10 mL urine sample at approximately 4000 x g for 5 minutes to pellet any particulate matter.[11]

    • Take the supernatant and adjust the pH if required by the IAC manufacturer's instructions (often dilution with a buffer like PBS is recommended).

  • IAC Cleanup:

    • Allow the immunoaffinity column (e.g., CitriTest®) to reach room temperature.

    • Pass the pre-treated urine sample through the IAC at a slow, steady flow rate (e.g., 1-2 drops per second).

    • Wash the column with 10 mL of purified water to remove unbound matrix components.

    • Dry the column by passing air through it for approximately 30 seconds.

  • Elution:

    • Elute the bound this compound from the column using an appropriate solvent, typically 1-2 mL of methanol.

    • Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase or a compatible solvent.

    • Vortex briefly and transfer to an HPLC vial for analysis.

Visualizations

Workflow for this compound Analysis

Dihydrocitrinone_Workflow General Workflow for this compound Analysis Sample Sample Collection (e.g., Urine, Plasma) Pretreatment Sample Pre-treatment (Centrifugation, pH Adjustment) Sample->Pretreatment Cleanup Extraction & Cleanup Pretreatment->Cleanup LLE LLE Cleanup->LLE SPE SPE (C18, HLB) Cleanup->SPE IAC IAC (Recommended for high sensitivity) Cleanup->IAC Evaporation Solvent Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation IAC->Evaporation Analysis HPLC Analysis Evaporation->Analysis FLD Fluorescence Detection (FLD) Analysis->FLD MSMS Tandem MS Detection (MS/MS) Analysis->MSMS Data Data Processing & Quantification FLD->Data MSMS->Data

Caption: Workflow for this compound Analysis.

Troubleshooting Logic for Low Sensitivity

Sensitivity_Troubleshooting Troubleshooting Logic for Low this compound Sensitivity Start Low Signal or Poor Detection Limit CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckHPLC Review HPLC/Detector Parameters Start->CheckHPLC SPE_IAC Is Cleanup Method Optimal? (SPE/IAC) CheckSamplePrep->SPE_IAC Detector Using FLD or MS/MS? CheckHPLC->Detector UseIAC Action: Switch to Immunoaffinity Column (IAC) SPE_IAC->UseIAC No Recovery Is Recovery Low? SPE_IAC->Recovery Yes UseIAC->Recovery OptimizeSPE Action: Test different SPE sorbents (e.g., HLB) Recovery->CheckHPLC No Concentrate Action: Concentrate Sample (Evaporate & Reconstitute) Recovery->Concentrate Yes OptimizeFLD Action: Optimize Mobile Phase pH for Fluorescence Detector->OptimizeFLD FLD OptimizeMS Action: Check for Matrix Effects / Ion Suppression Detector->OptimizeMS MS/MS PeakShape Is Peak Shape Poor (Broad, Tailing)? OptimizeFLD->PeakShape OptimizeMS->PeakShape ImproveColumn Action: Use High-Efficiency Column (Smaller Particles) PeakShape->ImproveColumn Yes

Caption: Troubleshooting Logic for Low Sensitivity.

References

Overcoming Dihydrocitrinone signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydrocitrinone via mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly signal suppression, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem in this compound analysis?

A: Signal suppression, a type of matrix effect, is the reduction of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and even the inability to detect the analyte.[1][3] In electrospray ionization (ESI), which is commonly used in LC-MS, matrix components can compete with the analyte for charge in the ESI droplet, alter droplet properties like surface tension and viscosity, and hinder the formation of gas-phase ions.[1][4][3]

Q2: How can I determine if my this compound signal is being suppressed?

A: A common method to assess signal suppression is the post-extraction spike experiment.[1][5] This involves comparing the signal response of this compound in a clean solvent to the response of a sample that has been spiked with the same concentration of this compound after the extraction process. A significantly lower signal in the spiked sample indicates the presence of ion suppression.[1] Another qualitative method is the post-column infusion of a constant concentration of this compound while injecting a blank matrix extract. A dip in the this compound signal as the matrix components elute indicates at what retention times suppression is occurring.[5]

Q3: What are the primary causes of signal suppression in mycotoxin analysis?

A: The primary causes of signal suppression in mycotoxin analysis, including for this compound, are co-eluting matrix components from complex sample types like cereals, feed, or biological fluids.[6][7] These interfering substances can include:

  • Phospholipids: Particularly problematic in biological samples.

  • Salts and Buffers: Non-volatile salts can interfere with the ionization process.[3]

  • Endogenous compounds: Molecules naturally present in the sample matrix.[1]

  • Exogenous contaminants: Substances introduced during sample preparation, such as polymers from plastic tubes.[1]

Q4: Can changing my mobile phase composition help reduce signal suppression?

A: Yes, optimizing the mobile phase can help mitigate signal suppression. Using additives like formic acid can improve chromatographic performance and ionization efficiency.[1] However, some additives, such as trifluoroacetic acid (TFA), can cause significant signal suppression themselves.[1][8] Modifying the organic solvent or the gradient conditions can also alter the elution profile of interfering compounds, separating them from the this compound peak.[1]

Q5: When is it appropriate to use a stable isotope-labeled internal standard for this compound?

A: Using a stable isotope-labeled (SIL) internal standard, such as ¹³C₃-dihydrocitrinone, is the most effective way to compensate for matrix effects and signal suppression.[9][10][11] Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of signal suppression.[12] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. This approach is highly recommended for complex matrices where significant signal suppression is expected.[9][13]

Troubleshooting Guides

Issue 1: Low or No this compound Signal Detected

This guide provides a systematic approach to troubleshooting a lack of this compound signal in your LC-MS/MS analysis.

A Start: Low/No Signal B Verify Instrument Performance (e.g., inject standard in solvent) A->B C Signal OK? B->C D Troubleshoot MS System (e.g., source cleaning, calibration) C->D No E Assess Matrix Effects (Post-extraction spike) C->E Yes F Suppression Detected? E->F G Implement Mitigation Strategy F->G Yes H Re-analyze Sample F->H No (Re-evaluate sample prep for analyte loss) J Optimize Sample Preparation (e.g., SPE, LLE, IAC) G->J K Optimize Chromatography (e.g., gradient, column) G->K L Use Internal Standard (¹³C₃-Dihydrocitrinone) G->L M Use Matrix-Matched Calibration G->M I End: Signal Restored H->I J->H K->H L->H M->H

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Reproducibility and Accuracy

This guide outlines steps to address issues with the reproducibility and accuracy of your this compound quantification.

A Start: Poor Reproducibility/Accuracy B Evaluate Matrix Effects (Quantitative Assessment) A->B C Matrix Effect > 20%? B->C D Implement Compensation Strategy C->D Yes J Optimize LC Method (Improve separation from interferences) C->J No E Use Stable Isotope-Labeled Internal Standard D->E F Perform Matrix-Matched Calibration D->F G Re-validate Method E->G F->G H End: Improved Performance G->H I Refine Sample Preparation (e.g., Immunoaffinity Cleanup) I->G J->I

Caption: Workflow to improve reproducibility and accuracy.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details how to quantify the degree of signal suppression or enhancement.

  • Prepare Standard Solution (A): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

  • Prepare Blank Matrix Extract (B): Extract a sample known to be free of this compound using your established sample preparation protocol.

  • Prepare Post-Extraction Spiked Sample (C): Take a portion of the blank matrix extract (B) and spike it with the this compound standard to the same final concentration as solution A.

  • Analysis: Inject solutions A and C into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the matrix effect (ME) as follows:

    • ME (%) = (Peak Area in C / Peak Area in A) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up a sample extract to remove interfering matrix components.[3][7][14]

  • Column Selection: Choose an appropriate SPE cartridge based on the properties of this compound and the sample matrix (e.g., a reversed-phase C18 cartridge).

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water).

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Matrix-Matched Calibration

This protocol describes how to prepare calibration standards in a matrix to compensate for signal suppression.[6][15]

  • Prepare Blank Matrix Extract: Obtain a large volume of a blank matrix extract known to be free of this compound.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a clean solvent.

  • Create Calibration Series: Prepare a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

  • Analysis: Analyze the matrix-matched calibration standards along with the unknown samples.

  • Quantification: Construct a calibration curve using the peak areas from the matrix-matched standards and use this curve to quantify this compound in the samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Recovery

Sample Preparation MethodMean Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
Protein Precipitation751260 (Suppression)
Liquid-Liquid Extraction (LLE)88885 (Suppression)
Solid-Phase Extraction (SPE)95592 (Slight Suppression)
Immunoaffinity Chromatography (IAC)98399 (Negligible)

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Mobile Phase Additive on this compound Signal Intensity

Mobile Phase Additive (0.1%)Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
No Additive85,000150
Formic Acid150,000320
Acetic Acid120,000250
Trifluoroacetic Acid (TFA)35,00060

Data are hypothetical and for illustrative purposes.

References

Addressing matrix effects in Dihydrocitrinone analysis of urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of dihydrocitrinone in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in urine, with a focus on identifying and mitigating matrix effects.

Question: Why are my quantitative results for this compound inconsistent, showing high variability and poor recovery?

Answer:

Inconsistent and inaccurate quantitative results in LC-MS/MS analysis of this compound from urine are often attributable to matrix effects.[1] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[2][3] Urine is a complex biological matrix containing salts, urea, and other endogenous compounds that can interfere with the ionization of the target analyte.[4][5]

To troubleshoot this issue, follow this workflow:

Initial Assessment Workflow

troubleshooting_workflow cluster_start Start: Inconsistent Results cluster_check Initial Checks cluster_matrix_effect Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_calibration_options Calibration Options cluster_end Resolution start Poor Recovery / High Variability system_suitability 1. Verify LC-MS/MS System Suitability (Peak Shape, Retention Time, Sensitivity) start->system_suitability standard_prep 2. Check Standard Preparation (Accuracy, Stability) system_suitability->standard_prep quantify_me 3. Quantify Matrix Effect (Post-extraction Spike vs. Neat Standard) standard_prep->quantify_me decision Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) quantify_me->decision sample_prep 4a. Optimize Sample Preparation (e.g., SPE, QuEChERS) decision->sample_prep Yes end Consistent and Accurate Results decision->end No calibration 4b. Refine Calibration Strategy sample_prep->calibration mmc Matrix-Matched Calibration calibration->mmc sida Stable Isotope Dilution Analysis (SIDA) calibration->sida std_add Standard Addition calibration->std_add mmc->end sida->end std_add->end

Caption: A logical workflow for troubleshooting inconsistent results in this compound analysis.

Detailed Steps:

  • Verify LC-MS/MS System Suitability: Before attributing the issue to matrix effects, ensure the instrument is performing correctly. Inject a this compound standard in a pure solvent to check for consistent retention times, sharp peak shapes, and expected sensitivity.[1]

  • Check Standard Preparation: Verify the accuracy of your stock and working standard solutions. Ensure they are stored correctly and have not degraded.

  • Quantify Matrix Effect: To determine if matrix effects are the culprit, compare the peak area of a this compound standard spiked into a blank urine extract after extraction with the peak area of the same standard in a neat solvent. The formula is:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[1]

    • A value significantly different from 100% (e.g., <85% or >115%) indicates a notable matrix effect.

  • Implement Mitigation Strategies:

    • Optimize Sample Preparation: If significant matrix effects are present, a more rigorous sample cleanup method is necessary. Simple 'dilute and shoot' methods may not be sufficient.[4][6] Consider implementing Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering components.[7][8][9]

    • Refine Calibration Strategy:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank urine matrix that has undergone the same extraction procedure as your samples. This helps to compensate for matrix effects.[10][11]

      • Stable Isotope Dilution Analysis (SIDA): This is the most effective method for correcting matrix effects. It involves using a stable isotope-labeled version of this compound as an internal standard. This internal standard behaves almost identically to the analyte during sample preparation and ionization, providing accurate correction for any signal suppression or enhancement.[12][13]

      • Standard Addition: This method can be used when a blank matrix is unavailable. It involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in urine analysis?

A1: Matrix effects are the influence of co-eluting substances from a sample on the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which result in inaccurate quantification.[16] Urine is a particularly challenging matrix due to its high concentration of salts, urea, creatinine, and various other endogenous compounds that can interfere with the ionization process.[4][5]

Q2: What are the pros and cons of different sample preparation methods for this compound in urine?

A2: The choice of sample preparation method is a trade-off between throughput, cost, and the extent of matrix effect reduction.

Method Pros Cons
Dilute and Shoot - Simple and fast[17]- High throughput- Low cost- Minimal matrix removal, leading to significant matrix effects[4][6]- Lower sensitivity due to dilution[5]
Solid-Phase Extraction (SPE) - Effective removal of interfering matrix components[13][18]- Improved sensitivity due to analyte concentration[4]- More time-consuming and labor-intensive than 'dilute and shoot'[18]- Higher cost per sample
QuEChERS - Good recovery for a wide range of analytes[7][8]- Relatively fast and easy to perform[9]- May require optimization for specific analytes and matrices- Can be less effective than SPE for highly complex matrices
Online SPE - Automated and high-throughput[5]- Excellent matrix removal and analyte enrichment[18]- Requires specialized equipment- Method development can be complex

Q3: How do I choose the right internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C-labeled this compound. A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, meaning it co-elutes chromatographically and experiences the same degree of matrix effects.[12][13] This allows for the most accurate correction of signal suppression or enhancement. If a SIL internal standard is not available, a structurally similar analog can be used, but it may not co-elute perfectly and may not experience the exact same matrix effects, leading to less accurate quantification.

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are types of matrix effects that occur in the ion source of the mass spectrometer.

  • Ion Suppression: This is a more common phenomenon where co-eluting matrix components interfere with the desolvation and ionization of the analyte, leading to a reduced signal.[16]

  • Ion Enhancement: In some cases, co-eluting compounds can improve the ionization efficiency of the analyte, resulting in an artificially high signal.[19]

Both effects are detrimental to accurate quantification and must be addressed through proper sample preparation and calibration strategies.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods in Mycotoxin Analysis of Urine

Method Analyte(s) Recovery (%) Matrix Effect (%) Reference
Dilute and ShootMultiple MycotoxinsN/A (direct injection)Significant suppression observed[4][6]
SPEMultiple Mycotoxins71.6 - 11112.2 - 119.6 (suppression for some analytes)[20]
QuEChERSMultiple Mycotoxins65 - 115Signal suppression for most analytes[10][21]
Online SPEThis compound (and others)91 - 103 (with SIL-IS)Minimal with SIL-IS correction[5]

Note: Recovery and matrix effect values can vary significantly depending on the specific protocol, analyte, and individual urine samples.

Experimental Protocols

Protocol 1: Dilute and Shoot

This is a rapid screening method suitable for high-throughput analysis where high sensitivity is not the primary concern.

  • Thaw urine samples to room temperature.

  • Vortex to ensure homogeneity.

  • Centrifuge the urine sample at high speed (e.g., 15,000 x g) for 5 minutes to pellet any particulate matter.[5]

  • Transfer a small aliquot of the supernatant (e.g., 10-20 µL) to a clean tube or well.[5]

  • Add the internal standard solution.

  • Dilute with an appropriate solvent (e.g., 100 µL of a water/acetonitrile/formic acid mixture).[5]

  • Vortex to mix thoroughly.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides cleaner extracts and improved sensitivity compared to 'dilute and shoot'.

Sample Pre-treatment and Extraction Workflow

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Urine Sample add_is Add Internal Standard start->add_is dilute Dilute with Buffer add_is->dilute condition 1. Condition SPE Cartridge (e.g., Methanol, Water) equilibrate 2. Equilibrate SPE Cartridge (e.g., Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (e.g., Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: A step-by-step workflow for Solid-Phase Extraction of this compound from urine.

  • Sample Pre-treatment:

    • Thaw and centrifuge the urine sample as described in the 'dilute and shoot' protocol.

    • To a known volume of supernatant (e.g., 1 mL), add the internal standard.

    • Dilute the sample with a buffer (e.g., ammonium acetate) to adjust the pH and ionic strength.[13]

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18 or polymeric) by passing methanol followed by water or equilibration buffer through it.[13][22]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar interferences while retaining this compound.[13]

  • Elution:

    • Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[22]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method uses a salting-out extraction followed by dispersive SPE for cleanup.

  • Extraction:

    • Place 1 mL of centrifuged urine into a centrifuge tube.[8]

    • Add 1 mL of acetonitrile.[8]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[9]

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at high speed to separate the organic and aqueous layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., C18 and magnesium sulfate).[7]

    • Vortex for 1 minute.

    • Centrifuge to pellet the sorbent.

  • Final Preparation:

    • Take an aliquot of the cleaned-up extract, add the internal standard (if not added earlier), and dilute if necessary.

    • Inject into the LC-MS/MS system.

References

Challenges in purifying Dihydrocitrinone from fungal culture extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of dihydrocitrinone from fungal culture extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in the Crude Extract

Question: We are unable to detect this compound in our crude fungal extract after performing initial analytical tests (e.g., LC-MS). What could be the problem?

Answer: Low or undetectable levels of this compound in the crude extract can stem from several factors related to fungal culture conditions and initial extraction procedures. Here are some potential causes and troubleshooting steps:

  • Suboptimal Fungal Culture Conditions: The production of secondary metabolites like citrinin (the precursor to this compound) is highly dependent on the fungal strain and culture environment.

    • Solution: Verify that the fungal species you are using (Penicillium, Aspergillus, or Monascus species) is a known producer of citrinin.[1] Optimize culture parameters such as media composition, pH, temperature, and incubation time, as these can significantly impact metabolite production.

  • Inefficient Extraction from Fungal Broth or Mycelia: this compound, being a polar molecule, requires an appropriate solvent system for efficient extraction.

    • Solution: this compound is soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[2] Ensure you are using a suitable solvent system. For extraction from the culture filtrate, acidification of the broth to approximately pH 3.0 prior to extraction with a solvent like ethyl acetate can improve recovery.

  • Metabolite Degradation: Although generally more stable than its precursor citrinin, this compound can still be susceptible to degradation under certain conditions.

    • Solution: Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction. It is advisable to work at cooler temperatures and minimize the time the extract is in a highly acidic or basic state.

Issue 2: Co-elution of Impurities During Chromatographic Purification

Question: During our HPLC purification, we are observing peaks that co-elute with our target this compound peak. How can we improve the separation?

Answer: Co-elution of impurities is a common challenge in the purification of natural products from complex fungal extracts. Penicillium species, for instance, produce a wide array of secondary metabolites which may have similar polarities to this compound. Here are some strategies to enhance separation:

  • Optimize Chromatographic Conditions: The choice of stationary and mobile phases is critical for achieving good resolution.

    • Solution: If you are using reverse-phase chromatography (e.g., a C18 column), try modifying the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different solvent systems, such as methanol/water or acetonitrile/water, and consider the addition of a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Employ Different Chromatographic Techniques: Relying on a single chromatographic method may not be sufficient for complete purification.

    • Solution: Consider a multi-step purification strategy. For example, an initial separation using silica gel column chromatography can be followed by a final polishing step with preparative HPLC.

  • Utilize Solid-Phase Extraction (SPE) for Sample Clean-up: A preliminary clean-up step can remove many interfering compounds before they are introduced to your HPLC column.

    • Solution: Use an appropriate SPE cartridge (e.g., C18) to pre-purify your crude extract. This can significantly reduce the complexity of the mixture and improve the efficiency of the final chromatographic separation.

Issue 3: Poor Recovery of this compound After Purification Steps

Question: We are experiencing a significant loss of this compound after performing liquid-liquid extraction and column chromatography. What could be the cause and how can we improve the recovery rate?

Answer: Low recovery rates can be attributed to several factors, including suboptimal extraction parameters and the physicochemical properties of this compound.

  • Inefficient Liquid-Liquid Extraction (LLE): The pH of the aqueous phase during LLE is crucial for ensuring that this compound partitions into the organic solvent.

    • Solution: this compound is an acidic compound. Ensure that the pH of your fungal broth or aqueous solution is adjusted to be acidic (e.g., pH 3.0) before extracting with an organic solvent like ethyl acetate. This will ensure the molecule is in its neutral form and has higher solubility in the organic phase.

  • Irreversible Adsorption on Stationary Phase: Some compounds can irreversibly bind to the stationary phase of a chromatography column, leading to low recovery.

    • Solution: If you are using silica gel chromatography, deactivation of the silica gel with a small amount of water or acid may be necessary to prevent irreversible adsorption. Alternatively, consider using a different stationary phase, such as a polymeric resin.

  • Compound Instability: Although more stable than citrinin, this compound's stability can still be a concern under certain conditions.

    • Solution: A weakly acidic environment has been shown to be favorable for the stability of this compound complexes.[3][4] Avoid harsh pH conditions during your purification process. It is also recommended to perform purification steps at reduced temperatures when possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from fungal extracts?

A1: The main challenges include:

  • Low natural abundance: this compound is a metabolite of citrinin, and its concentration in fungal cultures can be variable and often low.

  • Co-extraction of structurally similar compounds: Fungal extracts are complex mixtures containing numerous secondary metabolites with similar physicochemical properties, making separation difficult.

  • Potential for degradation: Although more stable than citrinin, this compound can be sensitive to pH and temperature, which can lead to degradation during extraction and purification.

Q2: What is the relationship between citrinin and this compound?

A2: this compound is a major metabolite of citrinin.[1] In biological systems, the conversion of citrinin to this compound is considered a detoxification pathway, as this compound is less toxic than its parent compound. In fungal cultures, this compound may be present as a result of the metabolic activity of the fungus on the citrinin it produces.

Q3: Which fungal genera are known to produce citrinin and potentially this compound?

A3: Citrinin is primarily produced by species of Penicillium, Aspergillus, and Monascus.[1] Therefore, cultures of these fungi are the most likely sources for this compound.

Q4: What analytical techniques are best for monitoring the purification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for the analysis of this compound.[5] LC-MS/MS offers high sensitivity and selectivity, which is particularly useful for detecting and quantifying the compound in complex mixtures.

Q5: How can I confirm the identity and purity of my final this compound sample?

A5: The identity of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure. The purity can be assessed by analytical HPLC, where a single, sharp peak at the expected retention time is indicative of high purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (methanol, ethanol, acetonitrile)

Table 2: Typical Performance of Purification Techniques for Fungal Metabolites

Purification StepTypical Purity AchievedTypical Recovery RateKey Parameters to Optimize
Liquid-Liquid Extraction Low (Crude Extract)80-95%Solvent choice, pH of aqueous phase
Solid-Phase Extraction Low to Medium70-90%Sorbent type, wash and elution solvents
Silica Gel Chromatography Medium to High50-80%Eluent system, column loading
Preparative HPLC High (>95%)60-85%Column chemistry, mobile phase, gradient

Note: The recovery rates are estimates based on general principles of fungal metabolite purification and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Method for Extraction and Purification of this compound from Penicillium Culture

This protocol is a general guideline and may require optimization for specific fungal strains and culture conditions.

1. Fungal Culture and Harvest:

  • Culture a known citrinin-producing Penicillium strain in a suitable liquid medium (e.g., Yeast Extract Sucrose broth) for 14-21 days.

  • Separate the fungal mycelium from the culture broth by filtration.

2. Liquid-Liquid Extraction (LLE):

  • Acidify the culture filtrate to a pH of approximately 3.0 with a suitable acid (e.g., 2M HCl).

  • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Dissolve the crude extract in a minimal volume of the initial SPE mobile phase (e.g., 10% acetonitrile in water).

  • Condition a C18 SPE cartridge with methanol, followed by water.

  • Load the dissolved extract onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove highly polar impurities.

  • Elute the this compound with a higher percentage of organic solvent (e.g., 80% acetonitrile in water).

  • Evaporate the eluate to dryness.

4. Preparative HPLC Purification:

  • Dissolve the semi-purified extract from the SPE step in the HPLC mobile phase.

  • Purify the this compound using a preparative reverse-phase HPLC system with a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Collect the fractions corresponding to the this compound peak, monitoring with a UV detector.

  • Combine the pure fractions and remove the solvent to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing FungalCulture Fungal Culture (Penicillium sp.) Harvest Harvesting (Filtration) FungalCulture->Harvest LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 3) Harvest->LLE Culture Filtrate SPE Solid-Phase Extraction (C18 Cartridge) LLE->SPE Crude Extract PrepHPLC Preparative HPLC (Reverse Phase) SPE->PrepHPLC Semi-Purified Extract FinalProduct Pure this compound PrepHPLC->FinalProduct Purified Fractions

Caption: A generalized workflow for the purification of this compound.

TroubleshootingFlow cluster_Extraction Extraction Issues cluster_Purification Purification Issues Start Low this compound Yield CheckCulture Optimize Culture Conditions? Start->CheckCulture Problem in Crude Extract OptimizeChroma Adjust HPLC Gradient/Solvents? Start->OptimizeChroma Problem during Chromatography CheckExtraction Improve Extraction Solvent/pH? CheckCulture->CheckExtraction No AddCleanup Implement SPE Pre-purification? OptimizeChroma->AddCleanup Co-elution CheckStability Assess Compound Stability (pH/Temp)? OptimizeChroma->CheckStability Low Recovery

Caption: A logical guide for troubleshooting low yields in purification.

References

Technical Support Center: Optimization of Mobile Phase for Dihydrocitrinone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Dihydrocitrinone (DHC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for mobile phase optimization?

A1: this compound is a major metabolite of the mycotoxin Citrinin.[1][2] For chromatographic separation, particularly in reversed-phase HPLC, its polarity and acidity are crucial. DHC is soluble in polar organic solvents such as methanol and acetonitrile. Its chemical structure includes a carboxylic acid group, making it an acidic compound. Therefore, the pH of the mobile phase will significantly influence its ionization state and, consequently, its retention and peak shape.[3]

Q2: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?

A2: A good starting point for reversed-phase HPLC separation of this compound is a gradient elution using a mixture of an aqueous solvent and an organic solvent. Commonly used mobile phases consist of water (A) and methanol or acetonitrile (B), both often containing an acidic modifier like formic acid or acetic acid to control the pH.[4][5][6] For example, a gradient could start with a low percentage of the organic solvent and gradually increase. A typical starting pH for the aqueous phase should be acidic (around 2.5-4.5) to ensure this compound is in its non-ionized form, which enhances retention on a C18 column.[3]

Q3: How does the mobile phase pH affect the retention of this compound?

A3: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like this compound.[3][7][8][9] Since DHC is an acidic compound due to its carboxylic acid moiety, a mobile phase with a pH below its pKa will suppress its ionization. In its non-ionized form, this compound is less polar and will have a stronger interaction with the non-polar stationary phase (e.g., C18), leading to increased retention time and often improved peak shape.[3] Conversely, a higher pH will cause ionization, making it more polar and resulting in earlier elution and potentially peak tailing.[10]

Q4: Can I use isocratic elution for this compound analysis?

A4: Isocratic elution, where the mobile phase composition remains constant throughout the run, can be used for this compound analysis, especially if the sample matrix is simple and the goal is to separate DHC from a few other components with significantly different polarities. However, for complex samples containing both this compound and its parent compound, Citrinin, or other metabolites, gradient elution is generally preferred.[11][12] A gradient allows for the separation of compounds with a wider range of polarities in a single run, often providing better resolution and peak shapes.

Q5: What are suitable mobile phases for Thin-Layer Chromatography (TLC) of this compound?

A5: For the TLC analysis of mycotoxins like this compound, a common approach is to use a normal-phase separation on silica gel plates.[13][14] A frequently used solvent system for the separation of mycotoxins is a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 6:3:1 v/v/v ratio).[15] The polarity of the mobile phase can be adjusted by varying the ratios of these solvents to optimize the separation and achieve a suitable Rf value for this compound.

Troubleshooting Guides

HPLC Troubleshooting

This guide addresses common issues encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: this compound has a carboxylic acid group. If the mobile phase pH is too high, the carboxyl group will be deprotonated, leading to secondary interactions with the stationary phase and causing peak tailing.[10] Lower the pH of the aqueous component of your mobile phase to a value between 2.5 and 4.5 using an additive like formic acid or phosphoric acid. This will ensure the analyte is in its neutral form, improving peak symmetry.

  • Possible Cause 2: Secondary Interactions with Stationary Phase.

    • Solution: Even at low pH, residual silanol groups on the silica-based stationary phase can interact with this compound. Using a modern, well-end-capped C18 column can minimize these interactions. Alternatively, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol groups.

  • Possible Cause 3: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion.[16] Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Possible Cause 4: Sample Solvent Incompatibility.

    • Solution: The solvent in which the sample is dissolved should be similar in strength to or weaker than the initial mobile phase.[17] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 2: Poor Resolution Between this compound and Citrinin (or other analytes)

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: The ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer is a primary factor affecting resolution.[18] To increase the separation between closely eluting peaks, try adjusting the gradient slope. A shallower gradient will increase the run time but often improves resolution. You can also try switching the organic solvent (e.g., from methanol to acetonitrile) as this can alter the selectivity of the separation.

  • Possible Cause 2: Inadequate Column Efficiency.

    • Solution: Ensure your column is in good condition. If the column is old or has been contaminated, its efficiency will decrease. You can try cleaning the column according to the manufacturer's instructions or replace it with a new one. Using a column with a smaller particle size can also increase efficiency and improve resolution.[18]

  • Possible Cause 3: Insufficient Retention.

    • Solution: If the peaks are eluting too close to the void volume, there is not enough interaction with the stationary phase for a good separation. Decrease the initial percentage of the organic solvent in your gradient or in your isocratic mobile phase to increase retention.

Issue 3: Retention Time Drift

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[19] A stable baseline is a good indicator of a well-equilibrated column.

  • Possible Cause 2: Changes in Mobile Phase Composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[19] Small changes in the mobile phase composition, such as evaporation of the organic solvent, can lead to shifts in retention times.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.[19] Variations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time instability.

TLC Troubleshooting

Issue 1: Rf Value is Too High or Too Low

  • Possible Cause 1: Incorrect Mobile Phase Polarity.

    • Solution: If the this compound spot moves too far up the plate (high Rf), the mobile phase is too polar. Decrease the proportion of the most polar solvent in your mixture (e.g., ethyl acetate or formic acid). If the spot remains near the origin (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Possible Cause 2: Chamber Saturation.

    • Solution: Ensure the TLC chamber is properly saturated with the mobile phase vapor before developing the plate. Place a piece of filter paper saturated with the mobile phase inside the chamber to help maintain a saturated atmosphere.

Issue 2: Streaked or Diffuse Spots

  • Possible Cause 1: Sample Overloading.

    • Solution: Applying too much sample to the plate can cause streaking. Try spotting a smaller amount of your sample.

  • Possible Cause 2: Sample Insolubility in the Mobile Phase.

    • Solution: If the sample is not fully soluble in the mobile phase, it can lead to streaking. Ensure your sample is completely dissolved in an appropriate solvent before spotting.

Data Presentation

Table 1: HPLC Mobile Phase Composition and its Effect on this compound Retention

Mobile Phase AMobile Phase BGradient ProgramColumnRetention Time of DHC (min)Resolution (DHC/Citrinin)
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid10-90% B in 15 minC18, 5 µm, 4.6x150 mm~8.5> 1.5
Water + 5mM Ammonium Acetate (pH 4.0)Methanol20-80% B in 20 minC18, 3.5 µm, 4.6x100 mm~10.2> 1.8
Water + 0.1% Phosphoric AcidAcetonitrileIsocratic 40% BC18, 5 µm, 4.6x250 mm~6.3~1.2

Note: The values presented are illustrative and can vary depending on the specific HPLC system, column, and other experimental conditions.

Table 2: TLC Mobile Phase Systems for this compound Separation

Stationary PhaseMobile Phase SystemRatio (v/v/v)Observed Rf of DHC
Silica Gel 60 F254Toluene : Ethyl Acetate : Formic Acid6 : 3 : 1~0.45
Silica Gel 60 F254Chloroform : Acetone9 : 1~0.55
Reversed-Phase C18Methanol : Water : Acetic Acid7 : 2 : 1~0.60

Note: Rf values are approximate and can be influenced by factors such as temperature, humidity, and chamber saturation.

Experimental Protocols

Protocol 1: HPLC Mobile Phase Optimization for this compound Separation
  • Objective: To develop a robust reversed-phase HPLC method for the separation of this compound from its parent compound, Citrinin, and other potential impurities.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile and/or methanol

    • Formic acid (or other suitable acidic modifier)

    • This compound and Citrinin analytical standards

    • A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Procedure:

    • Preparation of Mobile Phases:

      • Mobile Phase A: Prepare an aqueous solution with an acidic modifier. For example, add 1 mL of formic acid to 1 L of HPLC grade water (0.1% formic acid).

      • Mobile Phase B: Use HPLC grade acetonitrile or methanol.

    • Initial Gradient Run:

      • Set up a broad gradient to determine the approximate elution time of this compound and Citrinin. A typical starting gradient could be:

        • 0-2 min: 10% B

        • 2-17 min: 10% to 90% B

        • 17-20 min: 90% B

        • 20-22 min: 90% to 10% B

        • 22-27 min: 10% B (equilibration)

      • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

      • Inject a standard mixture of this compound and Citrinin.

    • Optimization of the Gradient:

      • Based on the initial run, adjust the gradient to improve the resolution between this compound and Citrinin. If the peaks are poorly resolved, decrease the gradient slope around the elution time of the analytes (i.e., make the increase in the percentage of mobile phase B slower).

    • pH Optimization (if necessary):

      • If peak shape is poor (e.g., tailing), prepare mobile phase A with different pH values (e.g., pH 2.5, 3.5, 4.5) using a suitable buffer (e.g., phosphate or acetate buffer) and repeat the analysis.

    • Organic Solvent Selection:

      • If resolution is still not optimal, repeat the optimization process using a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa).

Protocol 2: TLC Mobile Phase Optimization for this compound Separation
  • Objective: To determine a suitable mobile phase for the separation of this compound by Thin-Layer Chromatography.

  • Materials:

    • Silica gel TLC plates (e.g., Silica Gel 60 F254)

    • Toluene, ethyl acetate, formic acid (analytical grade)

    • This compound analytical standard

    • TLC development chamber

  • Procedure:

    • Preparation of the Sample:

      • Dissolve the this compound standard in a small amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Spotting the Plate:

      • Using a capillary tube or a micropipette, carefully spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Preparation of the Mobile Phase:

      • Prepare a starting mobile phase mixture, for example, Toluene:Ethyl Acetate:Formic Acid in a ratio of 6:3:1 (v/v/v).

    • Development of the Chromatogram:

      • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper saturated with the mobile phase inside the chamber and close the lid to allow the atmosphere to become saturated.

      • Place the spotted TLC plate into the chamber and close the lid.

      • Allow the solvent front to move up the plate until it is about 1 cm from the top.

      • Remove the plate and immediately mark the solvent front.

    • Visualization:

      • Allow the plate to dry completely.

      • Visualize the spot under UV light (this compound is fluorescent).

    • Optimization:

      • Calculate the Rf value (Rf = distance traveled by the spot / distance traveled by the solvent front). An ideal Rf value is typically between 0.3 and 0.7.

      • If the Rf value is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of toluene).

      • If the Rf value is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or formic acid).

      • Repeat the development with the adjusted mobile phase until a satisfactory separation is achieved.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Fronting) check_ph Check Mobile Phase pH (Is it 2.5 - 4.5?) start->check_ph adjust_ph Adjust pH with Acidic Modifier (e.g., Formic Acid) check_ph->adjust_ph No check_overload Check for Column Overload (Is sample too concentrated?) check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Check Sample Solvent (Is it weaker than mobile phase?) check_overload->check_solvent No end_good End: Symmetrical Peak dilute_sample->end_good change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_solvent->end_good Yes change_solvent->end_good

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Resolution_Optimization_Workflow start Start: Poor Resolution adjust_gradient Adjust Gradient Slope (Make it shallower) start->adjust_gradient check_resolution1 Resolution Improved? adjust_gradient->check_resolution1 change_organic Change Organic Solvent (e.g., ACN to MeOH) check_resolution1->change_organic No end_good End: Good Resolution check_resolution1->end_good Yes check_resolution2 Resolution Improved? change_organic->check_resolution2 check_column Check Column Condition (Clean or Replace) check_resolution2->check_column No check_resolution2->end_good Yes check_column->end_good

Caption: Workflow for optimizing resolution in HPLC.

References

Dihydrocitrinone analytical standard stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of the dihydrocitrinone (DHC) analytical standard for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound (DHC) analytical standard?

A: The DHC analytical standard, particularly in solution, should be stored at -20°C in a tightly closed, well-ventilated container, and protected from light.[1][2]

Q2: In what solvents can I dissolve the this compound analytical standard?

A: this compound is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[3] Stock solutions are commonly prepared in methanol or ethanol.[1][2][4]

Q3: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve a known amount of the DHC analytical standard in a precise volume of a suitable organic solvent like methanol or ethanol. For example, a 1 mg/mL stock solution can be prepared by dissolving 1 mg of the standard in 1 mL of methanol.[1][5] A 5000 µM stock solution has been prepared in ethanol.[2]

Q4: How stable is the this compound standard in solution?

Q5: Are there any specific handling precautions for the this compound analytical standard?

A: As with any chemical standard, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. Handling should be done in a well-ventilated area.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or drifting analytical results (e.g., peak area in chromatography). Degradation of the DHC standard solution.Prepare a fresh stock solution from the solid standard. If the issue persists, consider purchasing a new analytical standard. Verify the storage conditions of your current standard.
Improper storage of the standard solution (e.g., exposure to light or elevated temperatures).Always store standard solutions at -20°C and in amber vials or otherwise protected from light.[1][2] Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in the chromatogram. Degradation of the DHC standard, leading to the formation of impurities.Prepare a fresh standard solution. Compare the chromatogram of the fresh standard with the problematic one to confirm if the extra peaks are from degradation. Consider the stability of the parent compound, citrinin, which has shown some instability in methanol after 3 months at -20°C.[6]
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Difficulty dissolving the solid DHC standard. Use of an inappropriate solvent.Ensure you are using a suitable polar organic solvent such as methanol, ethanol, or acetonitrile.[3]
The standard may have degraded or absorbed moisture.Store the solid standard in a desiccator to prevent moisture absorption. If solubility issues persist with a fresh, appropriate solvent, the integrity of the standard may be compromised.

Summary of Storage Conditions for this compound Solutions

ParameterRecommended ConditionReference
Temperature -20°C[1][2][4][5]
Solvent Methanol, Ethanol, Acetonitrile[1][2][3]
Container Tightly closed container[1][5]
Light Protected from light[2]

Experimental Protocol: Preparation of a this compound Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent working solutions.

Materials:

  • This compound analytical standard

  • Methanol (HPLC or spectroscopic grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Amber glass vials

Procedure:

  • Equilibration: Allow the container of the solid this compound analytical standard to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 1 mg of the this compound standard onto a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a 1 mL volumetric flask. Add a small amount of methanol to dissolve the solid.

  • Dilution: Once dissolved, bring the solution to the final volume with methanol. Mix thoroughly by inverting the flask several times. This is your 1 mg/mL stock solution.

  • Storage of Stock Solution: Transfer the stock solution to a tightly sealed amber glass vial and store it at -20°C.

  • Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with a suitable solvent mixture (e.g., methanol/water) to the desired concentration for your analytical experiments.[1][5] For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL.

Troubleshooting Workflow for DHC Standard Stability Issues

DHC_Stability_Troubleshooting start Inconsistent Analytical Results check_storage Verify Storage Conditions (-20°C, dark, sealed) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Practices improper_storage->correct_storage Yes prepare_fresh Prepare Fresh Standard Solution improper_storage->prepare_fresh No correct_storage->prepare_fresh issue_persists Issue Persists prepare_fresh->issue_persists issue_resolved Issue Resolved check_instrument Investigate Other Factors (Instrument, Method, Contamination) issue_persists->issue_resolved No new_standard Procure New Analytical Standard issue_persists->new_standard Yes new_standard->check_instrument

A troubleshooting workflow for addressing inconsistent analytical results potentially caused by this compound standard instability.

References

Troubleshooting chromatographic peak tailing for Dihydrocitrinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Dihydrocitrinone, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic for the analysis of this compound as it can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately separate and identify all components in a sample.[2]

  • Inaccurate Quantification: Asymmetrical peaks are challenging for chromatography software to integrate correctly, which can result in unreliable and inaccurate concentration measurements.[2]

  • Lower Sensitivity: As a peak broadens due to tailing, its height diminishes, potentially lowering the signal-to-noise ratio and making it harder to detect low concentrations of this compound.[2]

  • Poor Reproducibility: The presence of peak tailing can indicate an unstable chromatographic system, leading to inconsistent results across different analytical runs.[2]

Q2: How is peak tailing measured?

A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 is considered an indication of significant peak tailing that may require corrective action.[2]

Data Presentation: Interpreting the Tailing Factor

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
1.0Perfectly Symmetrical (Ideal)Excellent.
1.0 - 1.2Acceptable SymmetryThe method is likely robust.[2]
1.2 - 1.5Moderate TailingInvestigation is recommended.[2]
> 1.5Significant TailingCorrective action is required.[2]

Q3: What are the common causes of peak tailing for this compound?

A3: The primary causes of peak tailing in the chromatographic analysis of this compound and similar molecules often relate to secondary chemical interactions with the stationary phase or issues with the HPLC system itself. Common culprits include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, causing some molecules to be retained longer than others and leading to peak tailing.[4][5][6]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the stationary phase. An inappropriate pH can exacerbate secondary interactions.[7][8]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion, including tailing.[2][4]

  • Extra-Column Volume: Excessive volume from long tubing, large detector cells, or poorly made connections can cause the analyte band to spread, leading to broader and tailing peaks.[3][9]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[4][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Guide 1: Initial Diagnosis

The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram. This will help you narrow down the potential cause.

Diagram: Initial Troubleshooting Workflow

G Start Observe Peak Tailing for this compound AllPeaksTail Are ALL peaks tailing? Start->AllPeaksTail SpecificPeakTail Only this compound peak is tailing AllPeaksTail->SpecificPeakTail No SystemIssue Investigate Physical/ Instrumental Problems AllPeaksTail->SystemIssue Yes ChemicalIssue Investigate Chemical Interactions SpecificPeakTail->ChemicalIssue

Caption: A logical workflow for the initial diagnosis of peak tailing.

Guide 2: Addressing Chemical Interactions (this compound-Specific Tailing)

If only the this compound peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution: Adjust the mobile phase pH to suppress the ionization of residual silanol groups. Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to achieve a pH of around 3 can often improve peak shape.[5]

    • Solution: Use a high-purity, end-capped C18 column. End-capping chemically modifies the residual silanol groups, making them less likely to interact with analytes.[2]

  • Inappropriate Mobile Phase Strength:

    • Solution: If the mobile phase is too weak (e.g., too high a percentage of the aqueous component in reversed-phase), this compound may interact too strongly with the stationary phase. Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.[2]

Guide 3: Addressing Physical/Instrumental Problems (All Peaks Tailing)

When all peaks in the chromatogram exhibit tailing, the problem is likely due to a physical issue with the HPLC system or the column.

Potential Causes and Solutions:

  • Column Overload:

    • Solution: Reduce the concentration of the this compound sample and standards. Perform a dilution series to see if the peak shape improves with lower concentrations.[2][4]

  • Extra-Column Volume:

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[3][9]

  • Column Contamination or Void:

    • Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, a void may have formed at the column inlet, or the column may be permanently damaged and require replacement.[4][9]

  • Blocked Column Frit:

    • Solution: Back-flush the column (if the manufacturer's instructions permit). If this is not successful, the frit may need to be replaced.[10]

Experimental Protocols

Protocol 1: Diagnosing Column Overload

This protocol provides a step-by-step method to determine if column overload is the cause of peak tailing for this compound.

Objective: To assess if the amount of this compound injected onto the column is causing peak tailing.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of your this compound standard at the highest concentration you typically analyze.

  • Create a Dilution Series: Prepare a series of at least three dilutions from the stock solution. A 10-fold dilution series is a good starting point (e.g., original concentration, 1:10 dilution, 1:100 dilution).

  • Sequential Injections: Inject the samples sequentially, starting with the most dilute sample and progressing to the most concentrated.

  • Analyze Peak Shape: Compare the tailing factor of the this compound peak for each concentration.

Interpretation of Results:

ObservationConclusionAction
Peak tailing decreases significantly as the concentration decreases. The most dilute sample has a symmetrical peak (Tf ≈ 1.0).[2]The original concentration was causing mass overload.Reduce the concentration of your samples and standards for future analyses to a level that provides a symmetrical peak.
Peak tailing remains consistent across all concentrations. The Tailing Factor does not improve with dilution.[2]Mass overload is not the cause.The issue is likely due to chemical interactions or a physical problem with the system. Proceed to other troubleshooting protocols.
Protocol 2: Mobile Phase pH Adjustment

This protocol outlines a systematic approach to optimizing the mobile phase pH to improve the peak shape of this compound.

Objective: To minimize secondary silanol interactions and achieve a symmetrical peak.

Methodology:

  • Initial Mobile Phase Preparation: Prepare your standard mobile phase.

  • Acidic Modifier Addition: Prepare a new batch of the aqueous component of your mobile phase and add 0.1% (v/v) of formic acid. Measure the pH to ensure it is around 3.0.

  • System Equilibration: Flush the HPLC system and column with the new, acidified mobile phase for at least 10-15 column volumes to ensure full equilibration.

  • Sample Injection: Inject your this compound standard.

  • Peak Shape Analysis: Compare the tailing factor of the this compound peak with the peak obtained using the original mobile phase.

Diagram: Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Vial Transfer to HPLC vial Filter->Vial Inject Inject into HPLC System Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: A general workflow for sample preparation and HPLC analysis.

References

Technical Support Center: Dihydrocitrinone Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrocitrinone (DHC) fluorescence detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and sensitivity of your DHC fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound (DHC) fluorescence detection?

The commonly reported excitation and emission wavelengths for DHC are 325 nm and 410 nm, respectively[1]. It is crucial to optimize these settings on your specific fluorometer to achieve the best signal-to-noise ratio.

Q2: How does pH affect DHC fluorescence intensity?

The fluorescence of DHC is highly dependent on the environmental pH. Generally, weakly acidic to alkaline environments (pH 5.0 to 10.0) favor higher fluorescence intensity[1]. In contrast, strongly acidic conditions (e.g., pH 1.0) result in a significantly weaker fluorescence signal[1]. The complex changes in the fluorescence signal are likely due to the deprotonation of the carboxyl and/or phenolic hydroxyl groups of the DHC molecule[1].

Q3: Can the choice of buffer impact DHC fluorescence?

Yes, buffer components and ionic strength can influence the fluorescence signal of DHC, even at the same pH[1]. It is advisable to test different buffer systems (e.g., sodium acetate, TRIS-HCl, sodium borate) to identify the one that provides the optimal and most stable signal for your experimental setup[1].

Q4: What is the most effective method to enhance the fluorescence signal of DHC?

The use of cyclodextrins (CDs), particularly chemically modified β-cyclodextrins, has been shown to cause a significant enhancement in DHC fluorescence. Quaternary-ammonium-β-cyclodextrin (QABCD) has been reported to induce the strongest fluorescence enhancement, with up to a 20-fold increase in signal intensity[1]. This enhancement is attributed to the formation of host-guest inclusion complexes, which shield the DHC molecule from the quenching effects of water[1]. Serum albumin has also been shown to strongly enhance the fluorescence signal of DHC through complex formation[2].

Q5: How does temperature affect DHC fluorescence measurements?

Generally, an increase in temperature leads to a decrease in fluorescence intensity, a phenomenon known as temperature quenching[3][4]. This is due to the increased frequency of collisions between the fluorophore and solvent molecules at higher temperatures, which promotes non-radiative decay pathways. For consistent and reproducible results, it is essential to maintain a constant and controlled temperature during all fluorescence measurements.

Q6: What is the photostability of DHC?

While specific studies on the photostability of this compound are not extensively available, its parent compound, citrinin, is known to undergo photodegradation when exposed to UV and visible light[5][6]. It is therefore recommended to protect DHC solutions from light, especially during storage and experimentation, to prevent potential degradation and a decrease in fluorescence signal. Stock solutions of DHC are typically stored at -20°C in the dark[1].

Troubleshooting Guide

This guide addresses common issues encountered during DHC fluorescence detection experiments.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal Incorrect excitation/emission wavelengths.Optimize wavelength settings on your fluorometer. Start with the recommended λex = 325 nm and λem = 410 nm and perform a scan to find the peak maxima for your specific conditions.
Suboptimal pH of the sample solution.Adjust the pH of your sample to a weakly acidic or alkaline range (pH 5.0 - 10.0) for maximal fluorescence[1].
Low concentration of DHC.If possible, increase the concentration of DHC in your sample.
Quenching by solvent or other sample components.Consider using a fluorescence enhancer like a β-cyclodextrin (e.g., QABCD) to shield DHC from quenching agents[1]. Ensure solvents are of spectroscopic grade.
Photobleaching due to excessive light exposure.Minimize exposure of the sample to excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary for a good signal. Store DHC solutions in the dark[1][7].
High Background Fluorescence Autofluorescence from the sample matrix (e.g., biological fluids, food extracts).Perform a blank measurement of the matrix without DHC to determine the background level. Consider sample preparation techniques like solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances[8][9].
Contaminated cuvettes or solvents.Use high-quality, clean quartz cuvettes. Ensure all solvents are of spectroscopic grade and free from fluorescent impurities.
Use of non-fluorescence compatible materials.Ensure that all materials that come into contact with the sample (e.g., microplate wells, pipette tips) are made of non-fluorescent plastic.
Inconsistent or Drifting Signal Temperature fluctuations in the sample chamber.Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. Allow samples to equilibrate to the set temperature before measurement[3][4].
Photodegradation of DHC during measurement.Reduce the exposure time to the excitation light. If multiple measurements are needed, use fresh aliquots of the sample.
Evaporation of the solvent.Keep the cuvette capped during measurements to prevent solvent evaporation, which can concentrate the sample and alter the signal.
Unexpected Shifts in Emission Wavelength Changes in solvent polarity.The polarity of the solvent can influence the emission spectrum of a fluorophore[10][11]. Ensure consistent solvent composition for all samples and standards.
Presence of interfering substances that form complexes with DHC.Analyze the sample matrix for potential interfering compounds. Sample purification may be necessary.

Data Summary Tables

Table 1: Effect of pH on the Relative Fluorescence Enhancement of this compound (DHC) in the Presence of β-Cyclodextrins.

pHBCD (I/I₀)QABCD (I/I₀)RAMEB (I/I₀)
1.0~5~10~7
3.0~8~12~10
5.0~13~20~18
7.4~10~18~15
10.0~9~17~14
Data is approximated from Faisal et al., 2019. I/I₀ represents the fluorescence intensity in the presence of the cyclodextrin divided by the intensity in its absence.[1]

Table 2: Effect of pH on the Relative Fluorescence Enhancement of this compound (DHC) in the Presence of γ-Cyclodextrins.

pHGCD (I/I₀)QAGCD (I/I₀)RAMEG (I/I₀)
1.0~2~3~3
3.0~4~6~5
5.0~7~10~8
7.4~6~9~7
10.0~5~8~6
Data is approximated from Faisal et al., 2019. I/I₀ represents the fluorescence intensity in the presence of the cyclodextrin divided by the intensity in its absence.[1]

Experimental Protocols

Protocol for Enhancing this compound (DHC) Fluorescence using β-Cyclodextrins

This protocol provides a general guideline for enhancing the fluorescence signal of DHC using β-cyclodextrins. Optimization may be required for specific applications.

Materials:

  • This compound (DHC) stock solution (e.g., 1 mM in ethanol, stored at -20°C in the dark)[1]

  • β-Cyclodextrin (BCD), Quaternary-ammonium-β-cyclodextrin (QABCD), or Randomly methylated-β-cyclodextrin (RAMEB)

  • Buffer solution of desired pH (e.g., 0.05 M Sodium Acetate buffer, pH 5.0)[1]

  • Spectroscopic grade water

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of DHC: Dilute the DHC stock solution in the chosen buffer to the desired final concentration (e.g., 2 µM)[1].

  • Prepare cyclodextrin solutions: Prepare a series of cyclodextrin solutions of varying concentrations (e.g., 0, 0.2, 0.5, 1.0, 1.5, 2.0 mM) in the same buffer[1].

  • Sample Preparation: In separate cuvettes, mix the DHC working solution with each of the cyclodextrin solutions to achieve the final desired concentrations. Ensure the final volume is consistent across all samples.

  • Incubation: Gently mix the solutions and allow them to incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow for complex formation. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement:

    • Set the fluorometer's excitation wavelength to 325 nm and the emission wavelength to 410 nm[1].

    • Set the excitation and emission slit widths (e.g., 10 nm and 20 nm, respectively, but may need optimization)[12].

    • Measure the fluorescence intensity of each sample.

    • Remember to measure a blank sample containing only the buffer and the highest concentration of cyclodextrin to check for any background fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of the cyclodextrin concentration to determine the optimal concentration for fluorescence enhancement.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DHC_stock DHC Stock Solution Dilution Prepare Working Solutions (DHC & CDs) DHC_stock->Dilution CD_stock Cyclodextrin Stock CD_stock->Dilution Buffer Buffer Solution Buffer->Dilution Mixing Mix DHC and CD Solutions Dilution->Mixing Incubation Incubate for Complex Formation Mixing->Incubation Measurement Fluorescence Measurement (λex=325nm, λem=410nm) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: Workflow for DHC fluorescence enhancement using cyclodextrins.

Troubleshooting_Logic Start Low Fluorescence Signal? Wavelength Check λex/λem Start->Wavelength Yes pH_Buffer Optimize pH & Buffer Wavelength->pH_Buffer Concentration Increase DHC Conc. pH_Buffer->Concentration Enhancer Add Enhancer (e.g., CD) Concentration->Enhancer Photobleaching Minimize Light Exposure Enhancer->Photobleaching Signal_OK Signal Improved Photobleaching->Signal_OK Success Signal_Not_OK Signal Still Low Photobleaching->Signal_Not_OK Further Investigation

Caption: A logical approach to troubleshooting low DHC fluorescence signals.

DHC_Enhancement_Pathway DHC DHC Complex DHC-CD Inclusion Complex DHC->Complex H2O Water (Quencher) DHC->H2O Quenching CD Cyclodextrin CD->Complex Complex->H2O Shielding Fluorescence Enhanced Fluorescence Complex->Fluorescence

References

Minimizing ion suppression effects for Dihydrocitrinone in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the LC-MS/MS analysis of Dihydrocitrinone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[2] Given that this compound is often analyzed in complex matrices such as food, feed, or biological fluids, it is susceptible to ion suppression from endogenous components like phospholipids, salts, and other metabolites.[3][4]

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is a definitive way to identify ion suppression.[1][5] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound at certain retention times indicates the elution of matrix components that are causing suppression.[1][5] Another method is to compare the response of this compound in a neat standard solution to its response when spiked into an extracted blank matrix. A significantly lower response in the matrix indicates suppression.

Q3: What are the most common causes of ion suppression for mycotoxins like this compound?

A3: The primary causes of ion suppression in the analysis of mycotoxins like this compound are co-eluting matrix components from complex samples.[3] In biological matrices, these often include phospholipids and proteins.[4] In food and feed samples, pigments, fatty acids, and other small molecules can also interfere.[6] High concentrations of salts or other non-volatile components in the sample or mobile phase can also contribute to ion suppression.[7]

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes, the ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][7] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with this compound's chemical properties, could be a viable strategy. Additionally, switching between positive and negative ionization modes in ESI can sometimes mitigate suppression, as fewer matrix components may ionize in one polarity.[1]

Q5: How can an internal standard help with ion suppression?

A5: Using a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for ion suppression.[8] A SIL internal standard has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of variable matrix effects.[8]

Troubleshooting Guides

This section provides structured guidance for specific problems encountered during this compound analysis.

Problem 1: Low or no this compound signal in matrix samples compared to standards.

This is a classic symptom of significant ion suppression.

Troubleshooting Workflow

start Low/No Signal in Matrix confirm_suppression Confirm Ion Suppression (Post-column infusion or post-extraction spike) start->confirm_suppression optimize_sample_prep Optimize Sample Preparation confirm_suppression->optimize_sample_prep Suppression Confirmed optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is end Signal Restored use_is->end

Caption: Troubleshooting workflow for low signal due to ion suppression.

Detailed Steps:

  • Confirm Ion Suppression:

    • Method: Perform a post-column infusion experiment as described in the FAQs.[5]

    • Expected Outcome: A noticeable drop in the this compound signal at the retention time of interfering matrix components confirms suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[3]

    • Action: Evaluate different sample cleanup techniques. The effectiveness of common techniques is summarized in the table below.

    • Recommendation: For complex matrices, Solid-Phase Extraction (SPE) often provides the cleanest extracts.[3] Liquid-Liquid Extraction (LLE) is also a good option. Protein Precipitation (PPT) is simpler but generally less effective at removing phospholipids.[1][5]

  • Optimize Chromatographic Conditions: Aim to separate this compound from the interfering components.

    • Action:

      • Modify the gradient to increase the separation between this compound and the suppression zone.

      • Consider using a smaller particle size column (e.g., UPLC) for better resolution.

      • Evaluate different stationary phases.

  • Implement an Internal Standard:

    • Action: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This will compensate for any remaining ion suppression.[8]

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

This issue often arises from variable matrix effects between different sample preparations.

Logical Relationship Diagram

start Inconsistent QC Results cause Variable Matrix Effects (Sample-to-sample variation in ion suppression) start->cause solution1 Improve Sample Prep Robustness (e.g., Automated SPE) cause->solution1 solution2 Use Matrix-Matched Calibrants cause->solution2 solution3 Employ Stable Isotope-Labeled Internal Standard cause->solution3 end Improved Reproducibility solution1->end solution2->end solution3->end

Caption: Addressing inconsistent results caused by variable ion suppression.

Detailed Steps:

  • Enhance Sample Preparation Robustness:

    • Action: Ensure your sample preparation method is highly reproducible. Automated SPE or LLE can reduce variability compared to manual methods.

    • Rationale: A consistent sample cleanup process will lead to more uniform matrix effects across samples.[3]

  • Utilize Matrix-Matched Calibrators:

    • Action: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.

    • Rationale: This helps to normalize the ion suppression effect between your calibrators and your samples, leading to more accurate quantification.

  • Employ a Stable Isotope-Labeled Internal Standard:

    • Action: This is the most effective way to correct for variability in ion suppression between different samples.[8]

    • Rationale: The SIL-IS will experience the same variations in suppression as this compound, ensuring a consistent analyte/IS ratio.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation TechniqueGeneral Effectiveness in Removing InterferencesCommon Interferences RemovedConsiderations for this compound Analysis
Protein Precipitation (PPT) Low to ModerateProteinsSimple and fast, but often leaves phospholipids and other small molecules that can cause significant ion suppression.[1][5]
Liquid-Liquid Extraction (LLE) Moderate to HighLipids and other non-polar interferencesCan be very effective for mycotoxins. Optimization of the extraction solvent is crucial.[9]
Solid-Phase Extraction (SPE) HighWide range of interferences based on sorbent chemistryOffers the most thorough cleanup. Reversed-phase (C18) or mixed-mode cartridges are often used for mycotoxins.[3][9]
Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

  • Objective: To qualitatively assess at which retention times matrix components cause ion suppression.

  • Materials:

    • Standard solution of this compound (e.g., 100 ng/mL in mobile phase).

    • Syringe pump.

    • T-connector.

    • Blank, extracted matrix sample.

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column.

    • Connect the syringe pump containing the this compound standard solution to the LC flow path after the column using a T-connector.[5]

    • Begin infusing the this compound standard at a constant, low flow rate (e.g., 10 µL/min).

    • Once a stable baseline for the this compound signal is observed in the mass spectrometer, inject the blank extracted matrix sample onto the LC column.

    • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Liquid Matrix (e.g., Urine)

  • Objective: To extract this compound and remove polar interfering substances.

  • Materials:

    • Liquid sample (e.g., 1 mL of urine).

    • Internal standard solution.

    • Extraction solvent (e.g., Ethyl acetate).

    • Centrifuge.

    • Nitrogen evaporator.

    • Reconstitution solvent (mobile phase).

  • Procedure:

    • Pipette 1 mL of the sample into a centrifuge tube.

    • Add the internal standard.

    • Add 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge for 10 minutes at 4000 rpm.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

References

Validation & Comparative

Dihydrocitrinone vs. Citrinin: A Comparative Toxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data

This guide provides a comprehensive comparison of the toxicological profiles of citrinin (CIT), a mycotoxin produced by several fungal species, and its major metabolite, dihydrocitrinone (DH-CIT). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a clear understanding of the relative toxicities of these two compounds. Evidence strongly suggests that the metabolic conversion of citrinin to this compound is a significant detoxification pathway.

Executive Summary

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data from comparative toxicity studies of this compound and citrinin.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineExposure Time (hours)IC50 (µM)Reference(s)
This compound V7924320[1][2]
48200[1][2]
Citrinin V792470[1][2]
4862[1][2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%.

Table 2: In Vitro Genotoxicity Data
CompoundAssayCell LineConcentration Range Tested (µM)ResultReference(s)
This compound Micronucleus AssayV79Up to 300No genotoxic effect observed[1][2]
Citrinin Micronucleus AssayV79≥ 30Concentration-dependent increase in micronuclei[1][2]
Table 3: Acute Toxicity of Citrinin (LD50)

No published LD50 data for this compound was found during the literature search for this guide.

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
RabbitOral134[3]
RabbitIntravenous19[3]
RabbitIntraperitoneal50[3]
Guinea PigSubcutaneous37[3]
DucklingVia crop57[3]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Cytotoxicity Assessment: Neutral Red Uptake Assay (as per Föllmann et al., 2014)

The cytotoxic potential of this compound and citrinin was evaluated using the neutral red uptake assay in Chinese hamster lung fibroblast (V79) cells.[2]

  • Cell Culture: V79 cells were cultured in a suitable medium and seeded into 96-well plates.

  • Compound Exposure: Cells were treated with graded concentrations of this compound (1–500 µM) or citrinin (10–100 µM) for 24 and 48 hours.[2]

  • Neutral Red Staining: Following incubation, the treatment medium was replaced with a medium containing neutral red dye, which is incorporated into the lysosomes of viable cells.

  • Extraction and Measurement: The incorporated dye was extracted from the cells, and the absorbance was measured using a spectrophotometer.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined.

Genotoxicity Assessment: In Vitro Micronucleus Assay (as per Föllmann et al., 2014)

The genotoxic potential was assessed by the formation of micronuclei in V79 cells.[1][2]

  • Cell Culture and Treatment: V79 cells were exposed to various concentrations of this compound (up to 300 µM) and citrinin (≥ 30 µM).[1][2]

  • Cytokinesis Block: Cytochalasin B was added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Cell Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells was determined by microscopic examination.

  • Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control was considered a positive result.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the comparative toxicity assessment and the known signaling pathways involved in citrinin-induced toxicity.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (Neutral Red) cluster_Genotoxicity Genotoxicity Assay (Micronucleus) V79_cells_C V79 Cells Treatment_C Treat with DH-CIT or CIT (24h & 48h) V79_cells_C->Treatment_C NR_Stain Neutral Red Staining Treatment_C->NR_Stain Abs_Measure_C Absorbance Measurement NR_Stain->Abs_Measure_C IC50_Calc IC50 Calculation Abs_Measure_C->IC50_Calc V79_cells_G V79 Cells Treatment_G Treat with DH-CIT or CIT V79_cells_G->Treatment_G CytoB Add Cytochalasin B Treatment_G->CytoB Harvest_Stain Harvest & Stain CytoB->Harvest_Stain Microscopy Microscopic Analysis Harvest_Stain->Microscopy Citrinin_Toxicity_Pathways cluster_Cellular_Effects Cellular Effects cluster_Apoptosis Apoptosis cluster_Survival_Inhibition Survival Pathway Inhibition CIT Citrinin ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) CIT->ROS Mito_Dys Mitochondrial Dysfunction CIT->Mito_Dys HSP90 HSP90 Inactivation CIT->HSP90 DNA_Damage DNA Damage ROS->DNA_Damage Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Cyto_C Cytochrome c Release Mito_Dys->Cyto_C Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Bax_Bcl2->Cyto_C Caspase Caspase Activation Cyto_C->Caspase Apoptosis Apoptosis Caspase->Apoptosis Ras_ERK ↓ Ras-ERK Pathway HSP90->Ras_ERK Ras_ERK->Apoptosis inhibition of

References

A Comparative Guide to Dihydrocitrinone Extraction Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the extraction of Dihydrocitrinone is a critical step in harnessing its potential. This guide provides a comparative analysis of various extraction methodologies, supported by available experimental data and detailed protocols to aid in the selection of the most efficient method for your research needs.

This compound, a metabolite of the mycotoxin citrinin, is of significant interest due to its reduced toxicity compared to its parent compound, making its isolation and purification crucial for toxicological and pharmacological studies.[1][2][3] The efficiency of extracting this compound from its primary source, fungal cultures such as Monascus purpureus, is highly dependent on the chosen methodology. This guide explores and compares conventional and modern extraction techniques.

Comparative Analysis of Extraction Efficiency

While direct comparative studies on the extraction efficiency of this compound from fungal biomass are limited, this analysis synthesizes available data on citrinin extraction and analytical methods for this compound to provide an estimated comparison. The following table summarizes the potential efficiencies of different extraction methods.

Extraction MethodPrincipleTypical SolventsEstimated Efficiency (% Recovery)Key AdvantagesKey Disadvantages
Solvent Extraction Utilizes the solubility of the target compound in a specific solvent.Ethanol, Methanol, Ethyl Acetate, Acetonitrile60-80%Simple, low-cost setup.Time-consuming, large solvent consumption, lower efficiency.
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol, Methanol, Acetonitrile80-95%Faster extraction times, reduced solvent usage, higher yield than solvent extraction.Potential for degradation of thermolabile compounds if not optimized.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating extraction.Ethanol, Methanol85-98%Very rapid extraction, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol.70-90%"Green" technology with no residual organic solvents, highly selective.High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for the discussed extraction techniques.

Solvent Extraction Protocol

This protocol is a conventional method for extracting this compound from fungal biomass.

  • Preparation of Fungal Biomass: The fungal mycelia are harvested from the fermentation broth by filtration and then freeze-dried. The dried mycelia are ground into a fine powder.

  • Extraction: A known quantity of the powdered mycelia (e.g., 10 g) is suspended in a suitable solvent (e.g., 200 mL of 80% ethanol).

  • Maceration: The suspension is stirred at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration: The mixture is filtered to separate the biomass from the solvent. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified using techniques such as column chromatography to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE can significantly reduce extraction time and improve efficiency.

  • Preparation of Fungal Biomass: As described in the solvent extraction protocol.

  • Extraction: 10 g of the powdered mycelia is suspended in 200 mL of 80% ethanol in a beaker.

  • Ultrasonication: The beaker is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: The mixture is processed as described in the solvent extraction protocol.

Microwave-Assisted Extraction (MAE) Protocol

MAE offers a rapid method for this compound extraction.

  • Preparation of Fungal Biomass: As described in the solvent extraction protocol.

  • Extraction: 10 g of the powdered mycelia is placed in a specialized microwave extraction vessel with 200 mL of 80% ethanol.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The extraction is performed at a set power (e.g., 500 W) and temperature for a short duration (e.g., 5-15 minutes).

  • Filtration and Concentration: After cooling, the mixture is processed as described in the solvent extraction protocol.

Supercritical Fluid Extraction (SFE) Protocol

SFE is an environmentally friendly alternative for extraction.

  • Preparation of Fungal Biomass: As described in the solvent extraction protocol.

  • Extraction: 10 g of the powdered mycelia is packed into the extraction vessel of the SFE system.

  • Supercritical Fluid Application: Supercritical CO2, with a potential co-solvent like ethanol (e.g., 5-10%), is passed through the vessel at a specific temperature (e.g., 50°C) and pressure (e.g., 300 bar) for a set time (e.g., 1-2 hours).

  • Collection: The extracted this compound is separated from the supercritical fluid in a collection vessel by depressurization. The CO2 can be recycled.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate a key biological pathway and a general experimental workflow for this compound extraction.

detoxification_pathway Citrinin Citrinin This compound This compound (Reduced Toxicity) Citrinin->this compound Biotransformation (Detoxification) Enzyme Reductase Enzyme Enzyme->this compound

Biotransformation of Citrinin to this compound.

extraction_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Monascus purpureus Culture Harvesting Harvesting & Drying Biomass Fermentation->Harvesting Grinding Grinding to Powder Harvesting->Grinding Solvent Solvent Extraction Grinding->Solvent UAE Ultrasonic-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration Solvent->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Chromatography Concentration->Purification Analysis HPLC/LC-MS Analysis Purification->Analysis

General workflow for this compound extraction.

References

Validation of a novel analytical method for Dihydrocitrinone detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Dihydrocitrinone Detection

This guide provides a detailed comparison of a novel analytical method for the detection of this compound (DH-CIT) against established techniques. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and workflows of these methods to aid in the selection of the most appropriate technique for their research needs. The comparison will focus on a novel online Solid Phase Extraction-Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (online SPE-UHPLC-MS/MS) method, a conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method with offline sample preparation, and a rapid "dilute and shoot" (DaS) LC-MS/MS approach.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for the detection of this compound using the three analytical methods.

Performance MetricNovel Online SPE-UHPLC-MS/MSConventional HPLC-MS/MS with SPERapid "Dilute and Shoot" (DaS) LC-MS/MS
Limit of Detection (LOD) 0.010 ng/mL[1]0.05 ng/mL[2]Higher, less sensitive due to dilution[3]
Limit of Quantification (LOQ) 0.030 ng/mL[1]0.1 ng/mL[2]Higher, less sensitive due to dilution[3]
Sample Throughput High (automated online cleanup)[3]Moderate (manual offline cleanup)Very High (minimal sample preparation)[1][3]
Matrix Effect Reduction High (efficient online cleanup)[1]Moderate to High (offline cleanup)Low (significant matrix effects)[3]
Analysis Time per Sample ~8 minutes (including online SPE)Longer due to offline sample prepVery short injection-to-injection time
Method Robustness High (automated and reproducible)Operator-dependentProne to instrument contamination
Cost per Sample Moderate to High (instrumentation)High (consumables and labor)Low (minimal consumables)

Experimental Protocols

Novel Method: Online Solid Phase Extraction-Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-UHPLC-MS/MS)

This method integrates sample cleanup and analytical separation into a single automated process, offering high sensitivity and throughput.[3]

1. Sample Preparation:

  • Centrifuge the urine sample (e.g., 10,000 rpm for 5 minutes).[1]

  • Transfer an aliquot of the supernatant for direct injection into the online SPE-UHPLC-MS/MS system.

2. Online Solid Phase Extraction (SPE):

  • The UHPLC system is equipped with an online SPE module.

  • A specific volume of the urine sample is loaded onto an SPE cartridge (e.g., Oasis® PRiME HLB).[1]

  • The cartridge is washed with a loading solvent (e.g., water with 0.1% formic acid) to remove interfering matrix components.

  • The analytes are then eluted from the SPE cartridge and transferred to the analytical column using the mobile phase gradient.

3. UHPLC-MS/MS Analysis:

  • Analytical Column: A reverse-phase C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[4]

  • Flow Rate: Appropriate for the UHPLC column dimensions.

  • Injection Volume: Typically 10 µL.[1]

  • Mass Spectrometry: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive or negative mode, depending on the analyte. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Alternative Method 1: Conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Offline SPE

This is a widely used and robust method that involves manual sample cleanup prior to analysis.[1][2]

1. Sample Preparation (Offline SPE):

  • Centrifuge the urine sample.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.[2]

  • Load the urine sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.[2]

2. HPLC-MS/MS Analysis:

  • Analytical Column: A reverse-phase C18 column (e.g., 3.5 or 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: Typical for HPLC columns (e.g., 0.3-0.5 mL/min).

  • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry: Similar to the online SPE-UHPLC-MS/MS method, using a tandem mass spectrometer in MRM mode.

Alternative Method 2: "Dilute and Shoot" (DaS) LC-MS/MS

This rapid screening method minimizes sample preparation but is more susceptible to matrix effects and has lower sensitivity.[1][3]

1. Sample Preparation:

  • Centrifuge the urine sample.

  • Dilute the supernatant with a suitable solvent (e.g., a mixture of water and acetonitrile with formic acid). A common dilution factor is 1:10.[1]

  • Vortex the diluted sample.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters (column, mobile phase, mass spectrometry) are generally similar to the conventional HPLC-MS/MS method. However, due to the higher matrix load, more frequent instrument cleaning and maintenance may be required.

Methodology Visualization

Novel_Method_Workflow cluster_sample_prep Sample Preparation cluster_online_spe Online SPE-UHPLC System cluster_analysis Analysis Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection Direct Injection Supernatant->Injection SPE_Load SPE Loading & Washing Injection->SPE_Load SPE_Elute Elution to Analytical Column SPE_Load->SPE_Elute UHPLC UHPLC Separation SPE_Elute->UHPLC MSMS Tandem MS Detection UHPLC->MSMS Data Data Acquisition & Analysis MSMS->Data

References

Cross-validation of Dihydrocitrinone quantification between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Importance of Cross-Validation

Inter-laboratory validation, often conducted through proficiency testing (PT), is essential for:

  • Assessing Method Reproducibility: Evaluating the consistency of results when the same sample is analyzed by different laboratories using the same or different methods.

  • Identifying Methodological Biases: Uncovering systematic errors in an analytical procedure.

  • Ensuring Data Comparability: Guaranteeing that data from different sites in a multi-center study can be reliably compared.

  • Demonstrating Competency: Providing objective evidence of a laboratory's analytical performance to accreditation bodies and clients.[1][2]

Experimental Protocols

The quantification of DH-CIT, a major metabolite of the mycotoxin citrinin, is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is necessary for the complex biological matrices in which it is often found, such as urine and plasma.[3][4][5]

Sample Preparation

A common procedure for the extraction of DH-CIT from biological fluids involves the following steps:

  • Enzymatic Hydrolysis: To release conjugated forms of DH-CIT, urine samples are often treated with β-glucuronidase/arylsulfatase.

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.

  • Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) Cleanup: The supernatant is then loaded onto a C18 SPE cartridge or a CIT-specific immunoaffinity column to remove interfering matrix components and concentrate the analyte. Immunoaffinity columns have been shown to be superior for urine samples.

  • Elution and Reconstitution: The analyte is eluted from the cartridge, the eluate is evaporated to dryness and then reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DH-CIT are monitored for quantification and confirmation.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of DH-CIT in human urine, as reported in a single-laboratory validation study. This provides a baseline for the expected performance of a well-optimized method.

ParameterDihydrocitrinone (DH-CIT) in UrineReference
Limit of Detection (LOD) 0.05 ng/mL[5]
Limit of Quantification (LOQ) 0.1 ng/mL[5]
Recovery Not explicitly stated for DH-CIT, but method showed good performance[5]
Intra-assay Repeatability Not explicitly stated for DH-CIT, but method showed good performance[5]

Inter-Laboratory Comparison: An Illustrative Framework

In the absence of a direct proficiency test for DH-CIT, we can look at the structure of proficiency tests for other mycotoxins, such as the FAPAS® proficiency test for citrinin in flour.[6] An inter-laboratory study for DH-CIT would involve distributing a reference material (e.g., spiked urine) to participating laboratories. The results would then be statistically analyzed to assess performance.

The performance of each laboratory is typically evaluated using a z-score, calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value for the analyte in the reference material

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.

The table below illustrates how the results of such a proficiency test for DH-CIT could be presented. Please note that the data in this table is hypothetical and for illustrative purposes only.

Laboratory CodeReported Value (ng/mL)z-scoreAssessment
Lab A4.8-0.4Satisfactory
Lab B6.22.4Unsatisfactory
Lab C5.30.6Satisfactory
Lab D4.5-1.0Satisfactory
Lab E5.81.6Satisfactory
Assigned Value (X) 5.0 ng/mL
Standard Deviation (σ) 0.5

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for a mycotoxin such as this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Selection of Reference Material B Homogeneity and Stability Testing A->B C Establishment of Assigned Value B->C D Distribution of Samples to Labs C->D Reference material ready for distribution E Analysis by Participating Labs D->E F Submission of Results E->F G Statistical Analysis (e.g., z-scores) F->G Data collection complete H Performance Assessment G->H I Issuance of Final Report H->I

Caption: Workflow of a proficiency test for this compound.

Conclusion

While direct inter-laboratory comparison data for this compound quantification is currently lacking in published literature, the established frameworks for other mycotoxins provide a clear path forward. The use of validated LC-MS/MS methods, combined with participation in well-designed proficiency testing schemes, is crucial for ensuring the reliability and comparability of DH-CIT data across different laboratories. This guide serves as a foundational resource for researchers and analytical scientists aiming to establish or participate in such cross-validation efforts, thereby enhancing the quality and consistency of mycotoxin biomonitoring.

References

Dihydrocitrinone: A Detoxified Metabolite of the Genotoxic Mycotoxin Citrinin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the genotoxic potential of citrinin and its primary metabolite, dihydrocitrinone, reveals a significant detoxification pathway, rendering this compound substantially less harmful than its parent compound. This guide synthesizes the available experimental data to provide a clear comparison of their cytotoxic and genotoxic effects, outlines the experimental methodologies used for their assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Citrinin (CIT), a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a known contaminant of various food commodities and animal feed. In contrast, this compound (DH-CIT) is the main metabolite of CIT found in human urine.[1] Studies have demonstrated that the conversion of CIT to DH-CIT is a crucial detoxification step, as DH-CIT exhibits markedly lower cytotoxicity and genotoxicity.[1][2]

Comparative Cytotoxicity and Genotoxicity

Experimental data derived from in vitro studies on Chinese hamster lung fibroblast (V79) cells clearly illustrate the reduced toxicity of DH-CIT compared to CIT. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly higher for DH-CIT, indicating lower cytotoxic potency.[1][3]

Genotoxicity, the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer, was assessed using the micronucleus test. Citrinin induced a concentration-dependent increase in micronucleus frequencies, a hallmark of chromosomal damage. In stark contrast, this compound did not show any genotoxic effects at the tested concentrations.[1][3]

CompoundCell LineExposure TimeIC50 (µM)Genotoxicity (Micronucleus Induction)
Citrinin (CIT) V7924 h70Induces concentration-dependent increase at ≥30 µM
48 h62
This compound (DH-CIT) V7924 h320No genotoxic effect up to 300 µM
48 h200

Experimental Protocols

The comparative genotoxicity of CIT and DH-CIT was primarily evaluated using the in vitro cytokinesis-block micronucleus (CBMN) assay, a standardized method for assessing chromosomal damage.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This assay is performed in accordance with the OECD Test Guideline 487 for the In Vitro Mammalian Cell Micronucleus Test.[4][5]

  • Cell Culture: Chinese hamster lung fibroblast (V79) cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Exposure: Exponentially growing V79 cells are seeded into culture flasks. After a 24-hour attachment period, the cells are exposed to various concentrations of citrinin or this compound for 24 and 48 hours. A vehicle control (e.g., DMSO) and a positive control are included in each experiment.

  • Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the cell cultures to block cytokinesis (the cytoplasmic division of a cell at the end of mitosis or meiosis), resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: After the exposure period, cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye, to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a light or fluorescence microscope. A micronucleus is a small, round, membrane-bound structure located in the cytoplasm, separate from the main nucleus.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration. Statistical analysis is performed to determine if there is a significant, concentration-dependent increase in micronucleus frequency compared to the vehicle control.

Visualizing the Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the comparative genotoxicity testing of citrinin and this compound.

G Experimental Workflow for Comparative Genotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Micronucleus Assay cluster_analysis Data Analysis A V79 Cell Culture C Cell Seeding A->C B Compound Preparation (Citrinin & this compound) D Treatment with Compounds (24h & 48h) B->D C->D E Addition of Cytochalasin B D->E F Cell Harvesting & Fixation E->F G Slide Preparation & Staining F->G H Microscopic Scoring of Micronuclei G->H I Statistical Analysis H->I J Comparative Genotoxicity Assessment I->J

Caption: Workflow for in vitro comparative genotoxicity assessment.

Signaling Pathway of Citrinin-Induced Genotoxicity

Citrinin is known to induce genotoxicity primarily through the induction of oxidative stress, which leads to mitochondrial dysfunction and triggers the intrinsic apoptosis pathway.

G Citrinin-Induced Genotoxicity Pathway CIT Citrinin ROS Increased ROS Production (Oxidative Stress) CIT->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage & Micronucleus Formation ROS->DNA_Damage Bax Bax (pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Stability of Dihydrocitrinone in Long-Term Storage: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards and reference materials is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of the long-term storage stability of dihydrocitrinone, a major metabolite of the mycotoxin citrinin. Due to a lack of extensive long-term stability studies specifically on this compound, this guide draws comparisons from data on its parent compound, citrinin, and other relevant mycotoxins.

Comparative Stability Data

The long-term stability of pure this compound has not been extensively documented in publicly available research. However, insights can be gleaned from studies on its parent compound, citrinin, and general principles of mycotoxin stability. A stock solution of this compound (5000 µM) in ethanol has been noted to be stored at -20°C while protected from light, suggesting this as a viable short-term storage condition. For long-term stability, data from a comprehensive study on various mycotoxins, including citrinin, provides a valuable benchmark.

CompoundMatrix/SolventStorage Temperature (°C)DurationStability Outcome
Citrinin RP-HPLC solvents-1814 monthsConsidered stable with a coefficient of variation in absorbance below 3%.[1][2][3]
This compound Ethanol (5000 µM)-20Not specifiedStored protected from light; long-term stability not detailed.
Citrinin Aqueous methanolic solution-203 monthsInstability noted, with additional peaks observed in HPLC.
Various Analytes Urine2-4Not specifiedRecommended to prevent fermentation.[1][4]
Various Analytes Urine2512 hoursStable for this duration.[1][4]

Experimental Protocols

To ensure the validity of research findings, it is crucial to employ robust experimental protocols for assessing the stability of this compound. The following is a recommended methodology based on established practices for mycotoxin stability testing.

Long-Term Stability Testing Protocol

1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

2. Materials:

  • This compound reference standard
  • Solvents: Acetonitrile, methanol, ethanol, and water (HPLC grade)
  • Vials: Amber glass vials with Teflon-lined caps
  • Storage chambers/freezers set to: -80°C, -20°C, 4°C, and 25°C
  • Analytical instrumentation: UHPLC-MS/MS or LC-MS/MS

3. Sample Preparation:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).
  • From the stock solution, prepare replicate working solutions at a known concentration in the desired solvents.
  • Dispense aliquots of the working solutions into amber glass vials, seal tightly, and label appropriately.

4. Storage Conditions:

  • Store the vials at the different temperature conditions: -80°C, -20°C, 4°C, and 25°C.
  • Protect all samples from light.

5. Testing Intervals:

  • Analyze the samples at predetermined time points: T=0 (initial), 1, 3, 6, 9, 12, and 24 months.

6. Analytical Method:

  • Use a validated stability-indicating UHPLC-MS/MS or LC-MS/MS method.
  • The method should be able to separate this compound from any potential degradation products.
  • Quantify the concentration of this compound at each time point.

7. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.
  • A compound is typically considered stable if the concentration remains within ±10% of the initial concentration.
  • Analyze for the appearance of any new peaks, which may indicate degradation products.

Visualizations

To better illustrate the experimental workflow and a relevant biological pathway, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Aliquoting Aliquoting Working Solutions->Aliquoting -80C -80C Aliquoting->-80C -20C -20C Aliquoting->-20C 4C 4C Aliquoting->4C 25C 25C Aliquoting->25C Time Points Time Points -80C->Time Points -20C->Time Points 4C->Time Points 25C->Time Points UHPLC-MS/MS UHPLC-MS/MS Time Points->UHPLC-MS/MS Data Analysis Data Analysis UHPLC-MS/MS->Data Analysis

Caption: Experimental workflow for long-term stability testing of this compound.

G Citrinin Citrinin ERK1/2 ERK1/2 Citrinin->ERK1/2 JNK JNK Citrinin->JNK Egr-1_c-Fos Egr-1 / c-Fos ERK1/2->Egr-1_c-Fos Apoptosis Apoptosis ERK1/2->Apoptosis c-jun c-jun JNK->c-jun JNK->Apoptosis Gadd45beta Gadd45β Egr-1_c-Fos->Gadd45beta MMP3 MMP3 c-jun->MMP3

Caption: Simplified signaling pathway of citrinin-induced nephrotoxicity.

References

A Comparative Guide to Inter-laboratory Performance of Dihydrocitrinone Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the mycotoxin metabolite dihydrocitrinone (DHC), selecting an appropriate analytical method is a critical decision. This guide provides a comparative overview of the performance of various analytical methods for this compound, with a focus on data from single-laboratory validation studies in the absence of formal inter-laboratory proficiency tests. The information is compiled from peer-reviewed scientific literature to aid in the evaluation and selection of a suitable methodology.

Comparative Performance of Analytical Methods for this compound

The determination of this compound, a major metabolite of the mycotoxin citrinin, is predominantly performed using liquid chromatography coupled with mass spectrometry (LC-MS/MS).[1][2] Variations in sample preparation and the specific LC-MS/MS platform used can significantly impact the method's performance. The following table summarizes key performance parameters from different studies to facilitate a comparison.

Analytical MethodSample MatrixSample PreparationPerformance ParametersReference
LC-MS/MS Human UrineImmunoaffinity Column (IAC) CleanupLOD: 0.05 ng/mL LOQ: 0.1 ng/mLBlaszkewicz et al. (2013) as cited in[2]
UHPLC-MS/MS Human Urine"Dilute and Shoot" (DaS)Not specified in the provided text, but generally higher LODs are expected with this simpler method.Gerding et al. as cited in[1]
UHPLC-MS/MS Human UrineQuEChERS-based procedureNot specified in the provided text.[1]
Online SPE-UHPLC-MS/MS Human UrineOnline Solid Phase Extraction (SPE)LOD: Improved by a factor of 3-30 compared to DaS methods.[3]
UHPLC-Q-Orbitrap HRMS Human UrineIn-house validationLOD: 0.017 ng/mL LOQ: 0.05 ng/mLNot explicitly stated in search results, but inferred from similar studies.

Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantification), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), UHPLC (Ultra-High-Performance Liquid Chromatography), SPE (Solid Phase Extraction), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summaries of common methodologies for this compound analysis.

Immunoaffinity Column (IAC) Cleanup followed by LC-MS/MS

This method is recognized for its high selectivity due to the specific binding of the analyte to the antibody-based column.

  • Sample Preparation:

    • A 5 mL urine sample is diluted with 5 mL of 1 mM acetic acid in water.

    • The mixture is loaded onto an immunoaffinity column (e.g., CitriTest®) at a flow rate of approximately 1 drop per second.

    • The column is washed to remove interfering substances.

    • This compound is eluted from the column using methanol.

    • The eluate is evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[2]

"Dilute and Shoot" (DaS) followed by UHPLC-MS/MS

This approach prioritizes high throughput and simplicity, though it may be less sensitive than methods involving extensive cleanup.

  • Sample Preparation:

    • Urine samples are centrifuged to pellet any solid material.

    • The supernatant is diluted (e.g., a 10-fold dilution with a water/acetonitrile/formic acid mixture).

    • The diluted sample is directly injected into the UHPLC-MS/MS system.[1]

QuEChERS-based Extraction followed by UHPLC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular dispersive solid-phase extraction technique.

  • Sample Preparation:

    • A 2 mL urine sample is diluted in a centrifuge tube with a mixture of acetonitrile, water, and formic acid.

    • A salt mixture (e.g., magnesium sulfate and sodium chloride) is added, and the tube is vigorously shaken.

    • The mixture is centrifuged to separate the layers.

    • An aliquot of the organic layer is evaporated to dryness.

    • The residue is reconstituted in an injection solvent and filtered before analysis by UHPLC-MS/MS.[1]

Online Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS

This automated approach offers a balance between sample cleanup and throughput.

  • Methodology:

    • Urine samples are directly injected into the system.

    • The sample passes through an SPE column where this compound is retained, and matrix components are washed away.

    • A switching valve then directs the mobile phase to elute the analyte from the SPE column onto the analytical UHPLC column for separation and subsequent detection by MS/MS. This method significantly reduces manual sample handling and can improve sensitivity compared to DaS approaches.[3]

Visualizing the Analytical Workflow

To provide a clear understanding of the steps involved in this compound analysis, a generalized experimental workflow is presented below.

Dihydrocitrinone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (Select one) cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Collection Pretreatment Pre-treatment (e.g., Centrifugation, Dilution) Sample->Pretreatment IAC Immunoaffinity Column (IAC) Pretreatment->IAC High Selectivity SPE Solid Phase Extraction (SPE) Pretreatment->SPE Good Cleanup QuEChERS QuEChERS Pretreatment->QuEChERS High Throughput DaS Dilute and Shoot (Minimal Cleanup) Pretreatment->DaS Fastest Evaporation Solvent Evaporation (if applicable) IAC->Evaporation SPE->Evaporation QuEChERS->Evaporation Reconstitution Reconstitution in Injection Solvent LC_Separation LC Separation (UHPLC/HPLC) DaS->LC_Separation Evaporation->Reconstitution Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole / HRMS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Generalized workflow for this compound analysis in urine samples.

Signaling Pathways and Logical Relationships

The conversion of citrinin to this compound is a key metabolic detoxification pathway. The diagram below illustrates this relationship.

Citrinin_Metabolism Citrinin Citrinin (Nephrotoxic Mycotoxin) Metabolism Metabolic Conversion (Detoxification) Citrinin->Metabolism This compound This compound (Less Toxic Metabolite) Metabolism->this compound

Caption: Metabolic detoxification of citrinin to this compound.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to Dihydrocitrinone Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Dihydrocitrinone, a metabolite of the mycotoxin citrinin, requires careful management as a hazardous chemical waste.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with general laboratory safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If handling powders or creating aerosols, a respirator may be necessary.[2]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2][3]

  • Inhalation: Move the individual to fresh air. Seek medical attention if symptoms occur.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[1][2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4][5] At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials and spill cleanup, as hazardous waste.[6]

    • Do not mix this compound waste with non-hazardous waste.

    • Segregate this compound waste from incompatible chemicals to prevent dangerous reactions.[5]

  • Containerization:

    • Use a designated, leak-proof, and sealable waste container that is chemically compatible with this compound.[4][5]

    • Ensure the container is in good condition, free from damage or deterioration.[5]

    • Do not fill the container to more than 90% of its capacity to prevent spills.[4]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.[4]

    • The label must include the name "this compound," the concentration (if in solution), and the associated hazards (e.g., Irritant, Harmful).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste storage area.[4]

    • The storage area should be secure, well-ventilated, and under the supervision of laboratory personnel.[4]

    • Utilize secondary containment to prevent spills from reaching drains.[5]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[7][8]

Quantitative Data Summary

ParameterGuideline/SpecificationSource
Hazard Classifications GHS07: Irritant (skin, eye), Harmful (if swallowed), May cause respiratory irritation.[1]
Storage Time Limit Varies by state; e.g., California allows up to 90 days for generators.[4]
Container Fill Level Do not exceed 90% of the container's capacity.[4]
pH for Drain Disposal (General) Not applicable; this compound should not be drain disposed. General guidance for some chemicals is a pH between 5.5 and 10.5.[7][8]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the principles of hazardous waste management are based on established safety and environmental protection protocols. The procedures outlined above are derived from general guidelines for laboratory chemical waste disposal.[4][5][6][7][8]

This compound Disposal Workflow

Dihydrocitrinone_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill or Accidental Release A->Spill C Segregate as Hazardous Waste B->C D Place in a Labeled, Leak-Proof Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup and Disposal E->F G End: Proper Disposal by Licensed Contractor F->G Spill->B Spill_Cleanup Follow Spill Cleanup Procedure (Absorb, Collect, Decontaminate) Spill->Spill_Cleanup Spill_Cleanup->D

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dihydrocitrinone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dihydrocitrinone

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. While this compound is a detoxification metabolite of the mycotoxin Citrinin and is considered less cytotoxic and genotoxic, prudent laboratory practices necessitate a cautious approach.[1][2][3]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. All personnel handling this compound should be trained in the proper use of the following PPE:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.Provides a primary barrier against skin contact.
Eye & Face Protection Safety goggles or a full-face shield.Protects against splashes and aerosols that could come into contact with the eyes and face.[4]
Lab Coat A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.Protects the body from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form.Prevents inhalation of hazardous particles.[4]
Operational Plan: Handling this compound

Adherence to a strict operational plan minimizes the risk of exposure and contamination during the handling of this compound.

Step 1: Preparation

  • Ensure all necessary PPE is readily available and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent inhalation of any airborne particles.[5]

  • Designate a specific area for handling this compound to prevent cross-contamination.

Step 2: Handling

  • When weighing or transferring the solid compound, use techniques that minimize dust generation.

  • For solutions, avoid splashing and aerosol generation.

  • Use dedicated and clearly labeled equipment for all procedures involving this compound.

Step 3: Post-Handling

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound.

  • Remove and dispose of PPE in designated waste containers.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health risks.

Step 1: Waste Segregation

  • Segregate all waste contaminated with this compound from general laboratory waste. This includes:

    • Unused this compound.

    • Contaminated labware (e.g., pipette tips, vials, and containers).

    • Used PPE.

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • The label should clearly indicate "Hazardous Waste" and "this compound".[5]

Step 3: Disposal

  • Dispose of this compound waste in accordance with your institution's hazardous waste management program and local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of mycotoxin-related waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water.[4]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[4]
Spill Alert others in the area and restrict access. Wearing appropriate PPE, including respiratory protection, clean the spill using a spill kit designed for chemical waste.[4][5] Absorb the spill with an appropriate material and decontaminate the area.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure cluster_emergency Emergency Response prep Preparation (Wear PPE, Use Fume Hood) handle Handling (Minimize Dust/Aerosols) prep->handle post_handle Post-Handling (Decontaminate, Dispose PPE) handle->post_handle segregate Waste Segregation post_handle->segregate Transfer Waste collect Collection & Labeling segregate->collect dispose Final Disposal (Follow Institutional Guidelines) collect->dispose spill Spill action Immediate Action (Evacuate, Decontaminate, Seek Medical Aid) spill->action exposure Personal Exposure exposure->action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocitrinone
Reactant of Route 2
Dihydrocitrinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。